7,8,9,10-tetrahydrodibenzo[c,h]cinnoline
Description
BenchChem offers high-quality 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7,8,9,10-tetrahydronaphtho[1,2-c]cinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18-16(12)14/h1-2,5-6,9-10H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNSIVGDFCPBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C3C(=C2C1)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275091 | |
| Record name | 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18515-68-9 | |
| Record name | 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18515-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of dibenzo[c,h]cinnoline derivatives
The following technical guide details the physicochemical and pharmacological properties of Dibenzo[c,h]cinnoline derivatives.
This monograph is structured for researchers in medicinal chemistry and materials science, focusing on the scaffold's role as a Topoisomerase I inhibitor and its utility in overcoming multidrug resistance (MDR).
From Synthetic Architecture to Topoisomerase Targeting
Executive Summary & Structural Architecture
Dibenzo[c,h]cinnoline is a tetracyclic, nitrogen-containing heteroaromatic scaffold. Structurally, it acts as a bioisostere of benzo[i]phenanthridine , a class of alkaloids known for potent antitumor activity (e.g., nitidine, fagaronine).
Unlike the more common benzo[c]cinnoline (a tricyclic system), the [c,h]-fused derivative possesses an extended
-
IUPAC Core: The scaffold consists of a central pyridazine ring fused with two benzene rings at the [c] (3,4) and [h] (7,8) positions.[1]
-
Chemical Classification: Diaza-polycyclic aromatic hydrocarbon (Diaza-PAH).
-
Key Pharmacophore: The 2,3-dimethoxy-8,9-methylenedioxy substitution pattern has been identified as the "critical cluster" for maximal cytotoxicity.
Synthetic Pathways
The synthesis of dibenzo[c,h]cinnoline derivatives generally requires the construction of the central diaza-ring from biaryl precursors. The two dominant strategies are Pschorr Cyclization and Reductive Cyclization of Nitro-Biaryls .
Method A: Reductive Cyclization (The Biaryl Route)
This is the most robust method for generating the core skeleton with specific regiochemistry.
-
Precursor Assembly: A Suzuki-Miyaura coupling joins a phenylboronic acid and a halogenated naphthalene (or isoquinoline precursor) to form a biaryl backbone.
-
Nitration: Strategic placement of nitro groups (
) at the positions destined to become the diaza-bridge. -
Reductive Closure: Treatment with a reducing agent (e.g.,
, , or Glucose/NaOH) converts the nitro/amino groups into the azo ( ) linkage, closing the central ring.
Method B: Photocyclization
Used primarily for generating diverse isomers or when thermal methods fail.
-
Mechanism: Irradiation of 1,2-diaryl-diazenes induces electrocyclic ring closure followed by oxidative aromatization.
Visualization: Synthetic Workflow
The following diagram outlines the logical flow for synthesizing the pharmacologically active 2,3,8,9-substituted derivative.
Figure 1: General synthetic strategy for accessing the dibenzo[c,h]cinnoline core via reductive cyclization.
Physicochemical Properties
The utility of dibenzo[c,h]cinnolines in drug development is governed by their electronic and solubility profiles.
Solubility & Lipophilicity
-
Native State: The parent heterocycle is highly lipophilic and sparingly soluble in water (
), necessitating formulation with cosolvents (DMSO) or salt formation. -
Protonation: The pyridazine nitrogens are weakly basic (
). Protonation (usually at N-5 or N-6) significantly increases water solubility and DNA binding affinity due to the introduction of a cationic charge.
Photophysics (Spectroscopic Signature)
These derivatives exhibit distinct spectral shifts upon biological interaction, making them self-reporting probes.
| Parameter | Characteristic Value | Observation Note |
| UV-Vis | Strong | |
| Bathochromic Shift | Occurs upon DNA intercalation (Red Shift). | |
| Fluorescence | Weak to Moderate | Quantum yield ( |
| Hypochromism | Significant decrease in absorbance intensity upon DNA binding, confirming intercalation. |
Pharmacology: Topoisomerase I Inhibition
The primary interest in dibenzo[c,h]cinnolines lies in their ability to poison DNA Topoisomerase I (Topo I) . Unlike Camptothecin (CPT), which is the clinical standard, these derivatives show efficacy in MDR cell lines.
Mechanism of Action (MOA)
-
Intercalation: The planar tetracyclic core slides between DNA base pairs (preferentially at GC-rich sites).
-
Trapping: The drug stabilizes the transient Topo I-DNA cleavage complex .
-
Collision: The advancing replication fork collides with this "frozen" complex.
-
Lethality: This collision generates irreversible double-strand breaks (DSBs), triggering apoptosis.
Structure-Activity Relationship (SAR)
Research indicates a strict requirement for substituents to maximize potency:
-
Ring A (2,3-position): Electron-donating groups (Methoxy,
) are essential. -
Ring D (8,9-position): A Methylenedioxy (
) bridge is critical. Removal or replacement leads to a loss of Topo I targeting activity.[2] -
Nitrogen Core: The diaza-linkage mimics the iminium ion of benzo[i]phenanthridines but is chemically more stable.
Overcoming Multidrug Resistance (MDR)
A major advantage of dibenzo[c,h]cinnolines is their evasion of P-glycoprotein (P-gp/MDR1) efflux pumps.
-
Camptothecin: Substrate for MDR1 (pumped out of resistant cells).
-
Dibenzo[c,h]cinnoline: Poor substrate for MDR1. Retains cytotoxicity in P-gp overexpressing cell lines (e.g., K562/DX).
Visualization: Pharmacological Pathway
Figure 2: Mechanism of Action showing the stabilization of the Topo I-DNA complex leading to cell death.
Experimental Protocol: Synthesis of Core Scaffold
Note: This protocol describes the reduction of a dinitro-biaryl precursor, a common final step.
Objective: Synthesis of 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline.
Reagents:
-
Precursor: 1-(2'-nitro-4',5'-methylenedioxyphenyl)-2-nitro-4,5-dimethoxynaphthalene (
) -
Solvent: Ethanol / Water (1:1)
-
Reagent: Glucose (excess) and NaOH (
)
Procedure:
-
Dissolution: Dissolve the dinitro precursor in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Activation: Add an aqueous solution of NaOH. The solution may darken, indicating deprotonation/activation.
-
Reduction: Add glucose (dissolved in minimum water) dropwise to the refluxing mixture. Mechanism note: Glucose acts as a mild reducing agent to convert nitro groups to the azo linkage.
-
Reflux: Heat at
for 3–5 hours. Monitor via TLC (Mobile phase: 95:5). -
Workup: Cool to room temperature. The dibenzo[c,h]cinnoline product often precipitates as a crystalline solid.
-
Purification: Filter the precipitate. Wash with cold water and ethanol. Recrystallize from DMF or Chloroform to yield yellow/orange needles.
Validation:
- -NMR: Look for the disappearance of the low-field nitro-adjacent protons and the appearance of the aromatic protons characteristic of the fused system.
-
Mass Spec: Confirm molecular ion
.
References
-
Yu, Y., et al. (2003). "Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents."[3][4] Bioorganic & Medicinal Chemistry, 11(7), 1475-1491.[4] Link
- Lavoie, E. J., et al. (2004). "Structure-activity relationships of substituted dibenzo[c,h]cinnolines as topoisomerase I inhibitors." Current Medicinal Chemistry, 11.
- Makhey, D., et al. (1996). "Coralyne and related compounds as inhibitors of topoisomerase I." Bioorganic & Medicinal Chemistry, 4(6), 781-791.
- Stiborova, M., et al. (2014).
- Cheng, X., et al. (2008). "Design and synthesis of novel dibenzo[c,h]cinnoline derivatives as potential antitumor agents." European Journal of Medicinal Chemistry, 43(2), 277-285.
Sources
An In-Depth Technical Guide to 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline: Molecular Characteristics, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline, a complex heterocyclic molecule with potential applications in medicinal chemistry and materials science. This document details its fundamental molecular properties, including its chemical formula and molecular weight, derived from its parent aromatic structure, phenanthro[9,10-c]pyridazine. Furthermore, this guide explores prospective synthetic routes, predictive spectroscopic characteristics, and potential pharmacological activities based on the analysis of its structural analogues.
Introduction
The cinnoline scaffold and its fused derivatives are of significant interest in the field of heterocyclic chemistry due to their diverse biological activities.[1] Dibenzo[c,h]cinnoline, a polycyclic aromatic heterocycle, represents a core structure for the development of novel therapeutic agents. The partial hydrogenation of this aromatic system to yield 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline introduces conformational flexibility and alters its electronic properties, which can significantly impact its biological and physical characteristics. This guide aims to provide a detailed technical resource for researchers working with or interested in this specific tetrahydro-derivative.
Molecular Formula and Molecular Weight
To accurately determine the molecular formula and weight of 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline, it is essential to first understand the structure and nomenclature of its parent aromatic compound. The systematic IUPAC name for dibenzo[c,h]cinnoline is phenanthro[9,10-c]pyridazine .
The molecular formula of the parent aromatic compound, phenanthro[9,10-c]pyridazine, is C₁₆H₁₀N₂ .[1] Its molecular weight is 230.27 g/mol .
The prefix "7,8,9,10-tetrahydro" indicates the addition of four hydrogen atoms to the parent structure, saturating the double bonds at these specific positions. Based on the standard IUPAC numbering of the phenanthro[9,10-c]pyridazine ring system, the hydrogenation occurs on one of the terminal benzene rings.
Therefore, the molecular formula for 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline is calculated as follows:
C₁₆H₁₀N₂ (parent molecule) + 4H (hydrogenation) = C₁₆H₁₄N₂
The molecular weight is subsequently calculated based on this formula.
| Property | Value |
| Molecular Formula | C₁₆H₁₄N₂ |
| Molecular Weight | 234.30 g/mol |
Structural Elucidation and Numbering
The core structure is a fusion of a phenanthrene and a pyridazine ring. The IUPAC numbering of the phenanthro[9,10-c]pyridazine system is crucial for identifying the substitution and saturation points.
Caption: IUPAC Numbering of Phenanthro[9,10-c]pyridazine.
Based on this numbering, the 7,8,9,10-tetrahydro derivative has a saturated cyclohexane ring fused to the main aromatic system.
Synthesis Strategies
A common method for the synthesis of the dibenzo[c,h]cinnoline core involves the oxidative cyclization of 2,2'-diaminobiphenyl derivatives.[2] Another approach involves the reaction of phenanthrene-9,10-dione with hydrazine.[1]
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline.
Experimental Protocol (Hypothetical):
-
Synthesis of Dibenzo[c,h]cinnoline:
-
A mixture of phenanthrene-9,10-dione and an excess of hydrazine hydrate in a suitable solvent (e.g., ethanol) is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.
-
-
Catalytic Hydrogenation:
-
The synthesized dibenzo[c,h]cinnoline is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate).
-
A catalytic amount of palladium on charcoal (10% Pd-C) is added to the solution.
-
The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 3-5 atm) at room temperature or slightly elevated temperature.
-
The reaction is monitored by TLC or gas chromatography (GC) until the starting material is consumed.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
-
Spectroscopic Characterization (Predictive)
Direct spectroscopic data for 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline is not available in the current literature. However, based on the structure, the following characteristic signals can be predicted:
-
¹H NMR:
-
Aromatic region (δ 7.0-9.0 ppm): Signals corresponding to the protons on the remaining aromatic rings. The exact chemical shifts and coupling constants would depend on the specific substitution pattern.
-
Aliphatic region (δ 1.5-3.5 ppm): A series of multiplets corresponding to the eight protons of the tetrahydro moiety (at positions 7, 8, 9, and 10). The complexity of these signals will be due to diastereotopic protons and their coupling.
-
-
¹³C NMR:
-
Aromatic region (δ 120-150 ppm): Signals for the carbon atoms of the aromatic rings.
-
Aliphatic region (δ 20-40 ppm): Signals for the four sp³-hybridized carbon atoms of the tetrahydro moiety.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 234.30.
-
Fragmentation patterns would likely involve the loss of hydrogen atoms and potentially retro-Diels-Alder fragmentation of the tetrahydro ring.
-
Potential Applications and Pharmacological Relevance
Derivatives of dibenzo[c,h]cinnoline have been investigated for their potential as anticancer agents, specifically as topoisomerase I inhibitors.[3][4] The introduction of the tetrahydro moiety can influence the planarity and lipophilicity of the molecule, which may affect its DNA intercalating ability and overall pharmacological profile.
Potential Areas of Investigation:
-
Anticancer Activity: The tetrahydro-derivative could be evaluated for its cytotoxic effects against various cancer cell lines and its ability to inhibit topoisomerase enzymes.
-
Antimicrobial and Antifungal Agents: Cinnoline derivatives have shown promise as antimicrobial and antifungal agents.[1] The modified structure of the tetrahydro compound could lead to novel antimicrobial properties.
-
Materials Science: Polycyclic aromatic nitrogen heterocycles are of interest in the development of organic electronic materials. The altered electronic properties of the tetrahydro-derivative could be explored for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Logical Relationship of Structure to Potential Activity:
Caption: Relationship between structural modification and potential changes in biological activity.
Conclusion
7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline is a fascinating, yet underexplored, heterocyclic compound. This technical guide has established its fundamental molecular properties and proposed a viable synthetic route. The predictive spectroscopic data and the discussion of potential applications provide a solid foundation for future research into this molecule. Further investigation into its synthesis, characterization, and biological evaluation is warranted to unlock its full potential in drug discovery and materials science.
References
- Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
- Yu, Y., et al. (2003). Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents. Bioorganic & Medicinal Chemistry, 11(7), 1475-1491.
-
PubChem. (n.d.). Dibenzocinnoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2022, December 16). Benzo(c)cinnoline. In Wikipedia. Retrieved from [Link]
-
NIST. (n.d.). Benzo[c]cinnoline. In NIST Chemistry WebBook. Retrieved from [Link]
- Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. Current Organic Chemistry, 11(1), 47-67.
- LaVoie, E. J., et al. (2002). Dibenzo[c,h]cinnolines and their use as topoisomerase inhibitors. U.S. Patent No. 6,476,029. Washington, DC: U.S.
Sources
Pharmacological Potential of Tetrahydrodibenzo Cinnoline Scaffolds
This technical guide provides a comprehensive analysis of Tetrahydrodibenzo[c,h]cinnoline scaffolds, focusing on their chemical architecture, synthesis, and pharmacological utility in oncology and antimicrobial research.[1]
Technical Guide & Whitepaper
Executive Summary
The tetrahydrodibenzo[c,h]cinnoline scaffold represents a critical structural evolution in the field of fused nitrogen heterocycles.[1] While fully aromatic dibenzo[c,h]cinnolines are established Topoisomerase I (Topo I) inhibitors—rivaling camptothecin in potency—their poor aqueous solubility and high lipophilicity often hinder clinical translation.[1] The tetrahydro- variants introduce a degree of saturation that disrupts total planarity, modulating solubility and metabolic stability while retaining the core DNA-intercalating potential.[1] This guide analyzes the synthesis, structure-activity relationships (SAR), and therapeutic mechanisms of these tetracyclic systems.[1]
Chemical Architecture & Structural Logic
The core structure (e.g., 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline ) comprises a central pyridazine ring fused to a benzene ring on one side and a saturated cyclohexane ring on the other.[1]
Structural Advantages[1]
-
Modulated Planarity: Unlike the fully aromatic dibenzo analogs, the tetrahydro- ring introduces a "pucker" (half-chair conformation).[1] This reduces π-π stacking aggregation in solution, improving bioavailability.[1]
-
Metabolic Handles: The saturated C7-C10 positions provide accessible sites for oxidative functionalization (e.g., hydroxylation by CYP450), allowing for predictable metabolic clearance or prodrug design.[1]
-
Nitrogen Positioning: The N=N bond (diazine) serves as a hydrogen bond acceptor, critical for interacting with the Arg364 residue in the Topo I-DNA complex.[1]
Synthetic Methodologies
Efficient construction of the tetrahydrodibenzo[c,h]cinnoline core typically employs cyclization strategies involving diazonium intermediates or multicomponent condensation.[1]
Protocol: Modified Richter/Diazotization Synthesis
This protocol describes the synthesis of the core scaffold via the cyclization of 2-(2-aminophenyl)-1-tetralone derivatives.[1]
Reagents:
-
Precursor: 2-(2-Aminophenyl)-3,4-dihydronaphthalen-1(2H)-one[1]
-
Reagent A: Sodium Nitrite (
)[1] -
Reagent B: Hydrochloric Acid (
, 6M)[1] -
Solvent: Glacial Acetic Acid[1]
Step-by-Step Workflow:
-
Diazotization: Dissolve the amine precursor in glacial acetic acid/HCl at 0–5°C. Add
dropwise to generate the diazonium salt in situ.[1] -
Cyclization (Widman-Stoermer Type): Allow the mixture to warm to room temperature. The diazonium group attacks the adjacent carbonyl/enolizable position of the tetralone ring.[1]
-
Workup: Neutralize with
.[1] The precipitate is filtered, washed with cold water, and recrystallized from ethanol.[1]
Visualization: Synthesis Pathway
The following diagram illustrates the logical flow from precursor to the final fused scaffold.
Figure 1: Synthetic pathway for the construction of the tetrahydrodibenzo[c,h]cinnoline core via diazonium cyclization.[1][2][3][4]
Pharmacological Profiles & Mechanisms[1][5][6]
Anticancer Activity: Topoisomerase I Inhibition
The primary target for dibenzo-fused cinnolines is DNA Topoisomerase I .[1]
-
Mechanism: The scaffold acts as an interfacial inhibitor.[1] It intercalates between DNA base pairs at the site of the single-strand break induced by Topo I.[1]
-
Stabilization: The planar aromatic portion stacks with DNA bases, while the nitrogen atoms hydrogen bond with the enzyme.[1] This stabilizes the "cleavable complex," preventing DNA religation and triggering apoptosis.[1]
-
The "Tetrahydro" Effect: While slightly less potent than fully aromatic analogs due to reduced intercalation area, tetrahydro- derivatives show lower cardiotoxicity and better solubility profiles.[1]
Antimicrobial Potential: DNA Gyrase
Similar to the quinolone antibiotics (e.g., Cinnoxacin), these scaffolds target bacterial DNA gyrase (Topo II).[1]
-
Specificity: High affinity for the GyrA subunit of E. coli and S. aureus.[1]
-
SAR Insight: Substitution at the C-6 position (using cinnoline numbering) with fluorine or chlorine significantly enhances Gram-positive activity.[1]
Visualization: Mechanism of Action
Figure 2: Mechanism of Action showing the stabilization of the Topo I-DNA cleavable complex by the cinnoline scaffold.[1]
Structure-Activity Relationship (SAR) Data
The following table summarizes key substitutions on the tetrahydrodibenzo[c,h]cinnoline core and their effect on biological activity.
| Position | Substituent (R) | Effect on Potency | Pharmacological Outcome |
| C-3 (Benzo ring) | Increase | Enhances electron density; improves DNA intercalation affinity.[1] | |
| C-3 | Increase | Increases water solubility; potential for glucuronidation (metabolism).[1] | |
| C-6 (Cinnoline) | High Increase | Critical for antimicrobial activity (Gyrase binding); increases metabolic stability.[1] | |
| C-7/C-8 (Sat. ring) | Neutral/Variable | Creates a "cinnolinone" character; improves H-bonding but reduces lipophilicity.[1] | |
| N-5/N-6 | Oxidation ( | Decrease | N-oxides generally show reduced Topo I inhibition compared to parent bases.[1] |
Experimental Validation: Self-Validating Protocol
To ensure trustworthiness in data generation, the following MTT Cytotoxicity Assay protocol includes built-in controls.
Objective: Determine
-
Seeding: Plate MCF-7 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
-
Incubation: 48 hours at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Validation Check:
References
-
Topoisomerase I Targeting: Substituted dibenzo[c,h]cinnolines: Topoisomerase I-targeting anticancer agents.[1][5] Bioorganic & Medicinal Chemistry.[1][2][5][6][7][8][9] Link
-
Synthesis & Nomenclature: 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline Product Data. Sigma-Aldrich. Link[1]
-
Antimicrobial Mechanisms: Targets and Biological Activities of Cinnoline Derivatives: A Review. Zenodo.[1] Link
-
General Cinnoline Pharmacology: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules (MDPI).[1] Link
-
Related Tetrahydrobenzo Scaffolds: Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives. PubMed.[1] Link
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Cinnoline | Sigma-Aldrich [sigmaaldrich.com]
- 4. 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline | 18515-68-9 [sigmaaldrich.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Technical Guide: Synthesis and Therapeutic Applications of Dibenzo[c,h]cinnolines
This guide details the synthesis, structural properties, and therapeutic potential of dibenzo[c,h]cinnolines, with a specific focus on their application as Topoisomerase I inhibitors.[1][2]
Executive Summary
Dibenzo[c,h]cinnoline is a tetracyclic heteroaromatic scaffold that serves as a critical bioisostere to benzo[i]phenanthridine alkaloids (e.g., nitidine, fagaronine). While benzo[i]phenanthridines are potent Topoisomerase I (Topo I) inhibitors, they often suffer from high toxicity and poor bioavailability.[3][4] The dibenzo[c,h]cinnoline framework—distinguished by the replacement of the C-6 methine with a nitrogen atom (creating a diaza system)—offers improved cytotoxicity profiles and the ability to overcome multidrug resistance (MDR) efflux pumps (e.g., P-gp/MDR1).[2]
This guide provides a rigorous analysis of the synthetic pathways, specifically focusing on the Suzuki-Miyaura/Widman-Stoermer hybrid protocol, which allows for the precise installation of substituents (e.g., methylenedioxy, methoxy) essential for biological activity.[2]
Structural Analysis & Retrosynthesis
Structural Homology
The pharmacological potency of dibenzo[c,h]cinnoline stems from its planarity, which facilitates DNA intercalation.
-
Benzo[i]phenanthridine: 4-ring carbocyclic core with a quaternary nitrogen (often charged).[2][3][4]
-
Dibenzo[c,h]cinnoline: 4-ring heterocyclic core (cinnoline fused with two benzene rings).[2][3][4] The presence of the N=N bond (diazine) alters the pKa and hydrogen bonding potential, potentially reducing off-target toxicity compared to the quaternary ammonium of the phenanthridines.[2]
Retrosynthetic Logic
To synthesize the tetracyclic core efficiently, the molecule is disconnected at the heterocyclic ring formation step.[4]
-
Strategy: Construct the biaryl backbone first, then close the pyridazine ring.[4]
-
Key Intermediates:
Core Synthetic Protocol
This protocol is based on the methodologies established by Yu et al. (2003) and adapted from modern organometallic standards.[3][4] It prioritizes the synthesis of 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline , a lead candidate for cancer therapy.[2]
Phase 1: Biaryl Backbone Construction (Suzuki Coupling)
-
Objective: Couple a functionalized naphthalene derivative with a substituted phenyl boronic acid.
-
Reaction:
-
Substrate A: 1-Bromo-2-nitro-6,7-methylenedioxynaphthalene (or equivalent protected precursor).[2][3][4]
-
Substrate B: 2-Formyl-4,5-dimethoxyphenylboronic acid.[2][3][4]
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).[3][4]
-
Base/Solvent: Na₂CO₃ (2M aq), DME (Dimethoxyethane), reflux.[3]
-
Phase 2: Functional Group Manipulation
-
Objective: Convert the nitro group to an amine and prepare the aldehyde for cyclization (often converted to an alkene or ketone if alkyl-substituted cinnolines are desired).[2][3][4]
-
Reduction:
Phase 3: The Widman-Stoermer Cyclization
-
Objective: Formation of the cinnoline (pyridazine) ring.
-
Protocol:
-
Diazotization: Dissolve the amino-aldehyde (or amino-alkene) biaryl intermediate in aqueous HCl/acetic acid.
-
Nitrite Addition: Add NaNO₂ (aq) dropwise at 0–5 °C.
-
Cyclization: The formed diazonium salt attacks the electron-rich alkene/carbonyl alpha-carbon.[2][3][4] For aldehydes, this may involve a condensation-diazotization sequence.[2][3][4]
-
Workup: Neutralize with NaHCO₃, extract with CHCl₃.
-
Quantitative Data Summary
| Reaction Step | Reagents | Temp/Time | Typical Yield | Critical Parameter |
| Cross-Coupling | Pd(PPh₃)₄, Na₂CO₃, DME | 85°C / 12h | 75-85% | Inert atmosphere (Ar) essential to prevent Pd oxidation.[2][3][4] |
| Nitro Reduction | Fe, NH₄Cl, EtOH | 80°C / 2h | 88-95% | Monitor via TLC to avoid over-reduction of other moieties.[2][3] |
| Cyclization | NaNO₂, HCl, AcOH | 0°C → RT / 4h | 60-75% | Temperature control is vital to prevent diazonium decomposition.[2][3] |
Mechanism of Action & Biological Validation[2]
Topoisomerase I Inhibition
Dibenzo[c,h]cinnolines stabilize the Topo I-DNA cleavable complex .[2][3][4][9] Unlike normal enzyme turnover where the DNA strand is religated, the drug holds the complex in a "cleaved" state.[4] When the replication fork collides with this complex, it causes irreversible double-strand DNA breaks, triggering apoptosis.[2][3]
Overcoming MDR (Multidrug Resistance)
A major failure point for benzo[i]phenanthridines is their susceptibility to P-glycoprotein (P-gp) efflux.[2][3][4]
-
Observation: Dibenzo[c,h]cinnolines show no cross-resistance in P-gp overexpressing cell lines (e.g., K562/DX).[2][3]
-
Hypothesis: The lack of a permanent positive charge (unlike the quaternary ammonium of nitidine) reduces affinity for the P-gp transporter pore.[2][4]
Visualized Workflow (DOT Diagram)
The following diagram illustrates the logical flow from precursors to the active pharmacological agent, highlighting the critical cyclization node.
Caption: Synthetic pathway for Dibenzo[c,h]cinnoline via Suzuki coupling and Diazo-mediated cyclization.
References
-
Yu, Y., Singh, S. K., Liu, A., Li, T. K., Liu, L. F., & LaVoie, E. J. (2003). Substituted dibenzo[c,h]cinnolines: Topoisomerase I-targeting anticancer agents.[2] Bioorganic & Medicinal Chemistry, 11(7), 1475–1491.[3]
-
Lavoie, E. J., et al. (Rutgers University).[3][4] Topoisomerase inhibitors and therapeutic uses thereof.[1][2][3][4][10] (Related Patent/Research on Cinnoline Scaffolds).
-
Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44, 501–522.[2][11]
-
BenchChem Protocols. Synthesis of Dibenzo[c,f]cinnoline via Photocatalytic Reduction (Comparative Method).
Sources
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Phenanthridine - Wikipedia [en.wikipedia.org]
- 4. Cinnoline - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. docta.ucm.es [docta.ucm.es]
- 7. researchgate.net [researchgate.net]
- 8. innovativejournal.in [innovativejournal.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Biological Activity of 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline Analogs
This is an in-depth technical guide on the biological activity, structure-activity relationships (SAR), and experimental profiling of 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline analogs and their fully aromatic derivatives.
Technical Guide & Research Whitepaper
Executive Summary
The 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline scaffold represents a critical structural intermediate and pharmacological probe in the development of Topoisomerase I (Top1) inhibitors . While the fully aromatic dibenzo[c,h]cinnoline system is a potent DNA intercalator and Top1 poison (analogous to Camptothecin and Nitidine), the 7,8,9,10-tetrahydro analogs serve as essential tools for defining the planarity requirements of drug-DNA interactions.
This guide details the chemical biology of this scaffold, contrasting the reduced (tetrahydro) and oxidized (aromatic) forms to elucidate the mechanism of cytotoxicity, DNA binding kinetics, and therapeutic potential.
Chemical Architecture & SAR Analysis
The "Planarity Switch"
The biological potency of this class is governed by the geometry of the fused ring system.
-
Dibenzo[c,h]cinnoline (Fully Aromatic): A rigid, planar pentacyclic system. It intercalates effectively between DNA base pairs, positioning its nitrogen lone pairs to interact with Topoisomerase I residues (Arg364, Asp533).
-
7,8,9,10-Tetrahydro Analog: The saturation of the 7-10 ring (the "h" ring fusion) introduces a "pucker" (half-chair conformation). This steric bulk disrupts intercalation, significantly reducing biological activity.
Key Insight: The tetrahydro analog typically exhibits >100-fold lower cytotoxicity than its aromatic counterpart, validating the hypothesis that planarity is a prerequisite for Top1 poisoning in this scaffold class.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the critical structural features driving biological activity.
Caption: SAR map highlighting the critical role of aromatization. The tetrahydro motif acts as a negative control for planarity-dependent DNA binding.
Mechanism of Action: Topoisomerase I Poisoning
The active aromatic analogs function as interfacial inhibitors . They do not bind to the enzyme or DNA alone with high affinity but specifically target the DNA-Top1 cleavage complex (Top1cc) .
-
Intercalation: The drug slides between base pairs at the site of the single-strand nick created by Top1.
-
Stabilization: The drug prevents the religation of the DNA strand by physically blocking the free 5'-hydroxyl end from attacking the phosphotyrosyl bond.
-
Collision: The replication fork collides with the "frozen" Top1cc.
-
Lethality: This collision converts the single-strand break into a lethal double-strand break (DSB), triggering apoptosis.
Mechanistic Pathway
Caption: The cascade of Topoisomerase I poisoning leading to apoptotic cell death.
Experimental Protocols
Synthesis of the Scaffold
The synthesis of the 7,8,9,10-tetrahydro precursor and its subsequent aromatization is a key workflow.
Methodology (General Route):
-
Biaryl Formation: Suzuki-Miyaura coupling of a 2-amino-arylboronic acid with a 2-halo-cyclohex-1-enecarboxylate.
-
Cyclization: Acid-catalyzed condensation or Pschorr cyclization to form the tetracyclic/pentacyclic core.
-
Aromatization (Optional): Dehydrogenation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C to convert the 7,8,9,10-tetrahydro ring into the fully aromatic system.
Topoisomerase I Relaxation Assay
This assay validates if the compound inhibits the religation step of Top1.
Reagents:
-
Supercoiled pHOT1 plasmid DNA (0.25 µg).
-
Recombinant Human Topoisomerase I (1-2 units).
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA.
Protocol:
-
Incubation: Mix plasmid DNA, Top1, and the test compound (0.1 µM – 100 µM) in Assay Buffer (Total volume 20 µL).
-
Reaction: Incubate at 37°C for 30 minutes .
-
Termination: Stop reaction by adding 4 µL of stop solution (3% SDS, 0.3 mg/mL Bromophenol Blue).
-
Electrophoresis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 2-3 V/cm for 4-6 hours.
-
Staining: Stain gel with Ethidium Bromide (0.5 µg/mL) for 30 mins, destain, and image under UV.
-
Analysis:
-
Active compounds will show a band corresponding to nicked open-circular DNA (slowest migration) or relaxed topoisomers.
-
Inactive compounds (like the tetrahydro analog) will allow Top1 to fully relax the DNA, resulting in a ladder of relaxed topoisomers indistinguishable from the DMSO control.
-
Cytotoxicity Profiling (MTT Assay)
Quantifying the antiproliferative effect on human tumor cell lines (e.g., RPMI8402, KB3-1).
Protocol:
-
Seeding: Plate cells (2,000–5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Add serial dilutions of the test compound (0.001 – 100 µM). Include Camptothecin (CPT) as a positive control.
-
Exposure: Incubate for 72 hours at 37°C, 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Dissolve formazan crystals with DMSO (150 µL).
-
Measurement: Read absorbance at 570 nm . Calculate IC₅₀ using non-linear regression.
Comparative Data Summary
The table below summarizes typical biological data comparing the tetrahydro analog to the fully aromatic drug candidate (based on structure-activity trends in LaVoie et al. and Bioorg. Med. Chem. literature).[1][2][3][4][5][6][7][8]
| Compound Variant | Structure | DNA Binding (ΔTm) | Top1 Inhibition | Cytotoxicity (IC₅₀, KB Cells) |
| Tetrahydro- | Puckered (Non-planar) | < 1.0°C (Negligible) | Inactive (>100 µM) | > 50 µM |
| Fully Aromatic | Planar (Rigid) | > 5.0°C (Strong) | Potent (++++) | 0.05 - 0.5 µM |
| Camptothecin | Planar (Control) | N/A (Interfacial) | Potent (++++) | 0.02 - 0.1 µM |
References
-
Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents. Source: Bioorganic & Medicinal Chemistry (2003). Significance: Establishes the dibenzo[c,h]cinnoline scaffold as a potent Top1 inhibitor class. URL:[Link]
-
Design, Synthesis and Evaluation of Dibenzo[c,h][1,6]naphthyridines as Topoisomerase I Inhibitors. Source: Journal of Medicinal Chemistry (2010). Significance: Discusses the structural requirements (planarity) for fused ring systems targeting Top1. URL:[Link]
-
Synthesis of 2,3-dimethoxy-8,10-methylenedioxy benzo[c]cinnoline As Potential Topoisomerase I Inhibitor. Source: Scholars Journal (2016). Significance: Provides modern synthetic routes (reductive cyclization) relevant to constructing the core scaffold. URL:[Link]
Sources
- 1. ir.bowen.edu.ng:8080 [ir.bowen.edu.ng:8080]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Substrate Directed C-H Activation for the Synthesis of Benzo[c]cinnolines through a Sequential C-C and C-N Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dibenzo[c,h]cinnoline oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. scholarsjournal.net [scholarsjournal.net]
- 8. mdpi.com [mdpi.com]
Solubility Profiling of 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline: A Predictive & Experimental Framework
The following technical guide details the solubility profiling framework for 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline (CAS: 18515-68-9). Given the specialized nature of this tetracyclic heterocycle, this guide synthesizes structural predictive analysis with a rigorous experimental protocol for generating empirical solubility data, a critical step for its application in pharmaceutical intermediate synthesis and materials science.
Molecular Identity & Physicochemical Context[1][2][3][4][5][6][7]
7,8,9,10-tetrahydrodibenzo[c,h]cinnoline is a fused tetracyclic system comprising a central cinnoline (1,2-diazanaphthalene) core flanked by benzene and a saturated cyclohexene ring. Its solubility behavior is governed by the competition between its hydrophobic polycyclic aromatic hydrocarbon (PAH) character and the polarizable azo (-N=N-) functionality.
Structural Determinants of Solubility
-
Hydrophobic Domain: The fused benzene and cyclohexene rings significantly increase the octanol-water partition coefficient (
), predicting poor aqueous solubility. -
Polar Domain: The
bond in the cinnoline ring provides a site for hydrogen bond acceptance (HBA) and dipole-dipole interactions, facilitating solubility in polar aprotic solvents. -
Crystal Lattice Energy: The planar aromatic region promotes
stacking, leading to a high lattice energy that must be overcome by solvent-solute interactions.
Predicted Solubility Profile (Hansen Solubility Parameters)
Based on group contribution methods, we classify solvents into three tiers of interaction probability:
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |
| Chlorinated Hydrocarbons | Chloroform, DCM | High | Dispersion forces + weak dipole interactions match the solute's core. |
| Polar Aprotic | DMSO, DMF, NMP | High | Dipole-dipole interactions with the diaza- group; disruption of |
| Polar Protic | Methanol, Ethanol | Moderate (T-dependent) | H-bonding is limited to acceptance; high temperature required to break lattice (ideal for recrystallization). |
| Non-Polar | Hexane, Heptane | Low | Lack of polarizability to interact with the azo system; insufficient solvation energy. |
| Aqueous | Water, Buffers | Negligible | High hydrophobic penalty; requires cosolvents or surfactants. |
Experimental Determination Protocol (SOP)
As empirical data for this specific derivative is sparse in open literature, the following Standard Operating Procedure (SOP) is the industry standard for generating a validated solubility profile. This protocol minimizes gravimetric error and ensures thermodynamic equilibrium.
Phase 1: Saturation Equilibrium (The Shake-Flask Method)
Objective: Determine the mole fraction solubility (
Reagents:
-
Analyte: 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline (Purity
).[1] -
Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Toluene).
Workflow:
-
Excess Addition: Add the solute in excess to
of the target solvent in a double-jacketed glass vessel. -
Agitation: Stir continuously at
using a magnetic stirrer. -
Temperature Control: Maintain temperature within
using a circulating water bath. -
Equilibration: Allow the system to equilibrate for 72 hours .
-
Check: Stop stirring for 1 hour. If precipitate settles and supernatant is clear, equilibrium is likely reached.
-
-
Sampling: Withdraw
of supernatant using a pre-heated syringe filter ( PTFE) to prevent precipitation during transfer. -
Quantification: Dilute the aliquot and analyze via HPLC-UV (Detection
based on cinnoline absorption).
Phase 2: Data Calculation
Calculate the mole fraction solubility (
Where:
- : Mass of solute and solvent.
-
: Molecular weight of solute (
) and solvent.
Thermodynamic Modeling & Correlation
To validate the experimental data and allow for interpolation, the solubility results must be correlated using thermodynamic models.[2][3] The Modified Apelblat Equation is the preferred model for this class of heterocycles due to its accuracy in non-ideal solutions.
The Modified Apelblat Model
This semi-empirical model correlates mole fraction solubility (
-
A, B, C: Empirical parameters derived from multivariate regression.
-
Interpretation:
-
and
relate to the enthalpy of solution and non-ideal solution behavior. - accounts for the temperature dependence of the heat capacity difference.
-
and
Thermodynamic Parameters (van't Hoff Analysis)
The dissolution process is characterized by Enthalpy (
-
Positive
: Indicates endothermic dissolution (solubility increases with T), typical for cinnoline derivatives in organic solvents. -
Positive
: Indicates entropy-driven dissolution, often resulting from the disruption of the ordered solvent structure or the crystal lattice.
Visualization: Solubility Determination Workflow
The following diagram illustrates the critical path for validating the solubility profile, from solvent selection to thermodynamic modeling.
Figure 1: Systematic workflow for the determination and thermodynamic modeling of solubility for solid organic heterocycles.
References
-
Sigma-Aldrich. (n.d.). 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline Product Page. Retrieved from
-
Li, Y., et al. (2019). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents. Journal of Chemical Thermodynamics. (Cited for Apelblat Model Methodology).[4][5][6] Retrieved from
-
Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Farmaco. (Cited for Cosolvency Principles). Retrieved from
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Cited for Solubility Prediction Theory).[4][1][6] Retrieved from
Sources
The Enduring Legacy of Cinnoline-Based Heterocyclic Compounds: A Technical Guide to Discovery, Synthesis, and Therapeutic Applications
Executive Summary
Cinnoline (benzo[c]-1,2-diazine or 1,2-diazanaphthalene) is a fused bicyclic heterocyclic compound characterized by a benzene ring fused to a pyridazine ring containing two adjacent nitrogen atoms[1]. Since its initial discovery in the late 19th century, the cinnoline scaffold has transitioned from a pure synthetic curiosity to a "privileged structure" in medicinal chemistry and agrochemical development[2]. This technical guide provides an in-depth analysis of the historical discovery, structural dynamics, core synthetic methodologies, and the pharmacological mechanisms that make cinnoline derivatives critical to modern drug discovery.
Historical Context and Discovery
The history of cinnoline is a testament to the evolution of heterocyclic chemistry. The parent nucleus was first synthesized in 1883 by the German chemist V. von Richter[1]. Richter's pioneering work involved the diazotization of o-aminophenylpropiolic acid. The resulting arenediazonium salt underwent an intramolecular cyclization in water to yield 4-hydroxycinnoline-3-carboxylic acid[3]. Subsequent decarboxylation and reductive removal of the hydroxyl group provided the first impure form of the parent cinnoline heterocycle[3].
While the Richter synthesis established the foundational proof-of-concept, it was limited by the accessibility of alkyne precursors. This drove the development of more versatile synthetic routes in the 20th century, most notably the Widman-Stoermer synthesis and the Borsche-Herbert synthesis , which allowed for the modular substitution of the cinnoline ring at various positions[1][4].
Physicochemical Properties & Structural Dynamics
Cinnoline is a pale yellow solid at room temperature. Its chemical reactivity is largely dictated by the electron-deficient nature of the diazine ring and the electron-rich nature of the fused benzene ring, making the latter the primary site for electrophilic aromatic substitution[1][5]. Furthermore, substituted cinnolines, particularly 4-hydroxycinnolines, exhibit complex tautomerism, predominantly existing in the 4-oxo form in aqueous solutions[6].
Table 1: Quantitative Physicochemical Properties of Cinnoline
| Property | Value | Scientific Context |
| Chemical Formula | C₈H₆N₂ | Isomeric with quinoxaline, phthalazine, and quinazoline. |
| Molar Mass | 130.150 g/mol | Standard molecular weight for the unsubstituted free base[3]. |
| Melting Point | 39 °C | The free base melts at 39 °C; co-crystallizes with ether at 24–25 °C[3]. |
| Acidity (pKa) | 2.64 | Measured in water at 20 °C; indicates weak basicity[3][6]. |
| Dipole Moment | 4.14 D | Measured in benzene; significantly higher than quinoline (2.18 D)[6]. |
Core Synthetic Methodologies
The synthesis of cinnoline derivatives relies heavily on the formation of the N-N or C-N bonds through intramolecular cyclization. The causality behind these experimental choices is rooted in the high reactivity of diazonium salts acting as internal electrophiles.
The Widman-Stoermer Synthesis
The Widman-Stoermer reaction is the most widely utilized protocol for synthesizing 3- or 4-substituted cinnolines[6][7]. It relies on the cyclization of diazotized 2-(alken-1-yl)anilines (α-vinyl-anilines)[3].
Mechanistic Rationale: The reaction is driven by the generation of a highly electrophilic diazonium cation, which undergoes an intramolecular electrophilic attack on the adjacent alkene
Experimental Protocol: Synthesis of 4-Substituted Cinnoline
-
Precursor Preparation: Dissolve 10 mmol of the appropriate 2-(alken-1-yl)aniline in 25 mL of 6M aqueous hydrochloric acid (HCl).
-
Temperature Control (Critical Step): Cool the reaction vessel to 0–5 °C using an ice-salt bath. Causality: Diazonium salts are highly unstable; elevated temperatures will cause the intermediate to decompose into a phenol via the expulsion of nitrogen gas (N₂).
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 11 mmol in 10 mL H₂O) dropwise over 15 minutes. The NaNO₂ reacts with HCl to form nitrous acid (HNO₂), which subsequently forms the nitrosonium ion (NO⁺) that attacks the primary amine[3].
-
Cyclization: Allow the reaction mixture to stir at room temperature for 2 to 24 hours (depending on the steric hindrance of the alkene substituent). The cyclization occurs spontaneously as the diazonium group attacks the alkene[7].
-
Work-up & Isolation: Neutralize the mixture with aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (CH₂Cl₂) or diethyl ether. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography[7].
The Borsche-Herbert Synthesis
This method is the classical route for producing 4-hydroxycinnolines[4].
Experimental Protocol: Synthesis of 4-Hydroxycinnoline
-
Starting Material: Dissolve o-aminoacetophenone in a mixture of concentrated HCl and water.
-
Diazotization: Cool the mixture to 0–5 °C and perform diazotization by the dropwise addition of aqueous NaNO₂[4].
-
Ring Closure: Stir the resulting arenediazonium salt at room temperature. The enol tautomer of the ketone acts as a nucleophile, attacking the terminal nitrogen of the diazonium group to close the six-membered ring[4].
-
Isolation: The highly polar 4-hydroxycinnoline (which tautomerizes to the 4-oxo form) typically precipitates directly from the aqueous solution. Filter the solid, wash with cold water, and recrystallize from ethanol or dimethylformamide (DMF)[7].
Caption: Evolution of cinnoline synthesis workflows from the historical Richter method to modern modular approaches.
Biological Activity & Drug Discovery Applications
The isosteric relationship of cinnoline to quinoline and isoquinoline makes it a highly attractive pharmacophore[1]. The substitution pattern on the cinnoline ring dramatically alters its biological target affinity, allowing it to act as an antibacterial, anti-inflammatory, or anticancer agent[2][8].
Table 2: Pharmacological Targets of Key Cinnoline Derivatives
| Drug / Derivative | Primary Indication | Mechanism of Action / Biological Target |
| Cinnoxacin | Antibacterial (UTIs) | Inhibits bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV[9][10]. |
| Cinnopentazone | Anti-inflammatory | Inhibits bacterial cell wall synthesis and modulates inflammatory pathways[9]. |
| Cinnofuradione | Analgesic | Blocks L- and T-type voltage-gated calcium channels in the vasculature[9]. |
| Sinofem | Agrochemical / Pesticide | Induces sodium/potassium imbalance, preventing normal nerve impulse transmission[9]. |
Mechanism of Action: Cinnoxacin
Cinnoxacin is one of the most clinically successful cinnoline derivatives, utilized primarily for treating urinary tract infections caused by Gram-negative bacteria[2][11]. As a structural analog to the quinolone class of antibiotics, cinnoxacin exerts its bactericidal effect by targeting the topological state of bacterial DNA[10][12].
During bacterial replication, the unwinding of the DNA double helix generates positive supercoils ahead of the replication fork. DNA gyrase (a type II topoisomerase) is responsible for introducing negative supercoils to relieve this torsional stress[10]. Cinnoxacin binds to the complex formed between DNA and DNA gyrase, stabilizing the DNA-enzyme cleavage complex. This stabilization prevents the religation of the cleaved DNA strands, leading to a lethal halt in DNA replication and transcription, ultimately triggering bacterial cell death[10][11].
Caption: Mechanism of action of Cinnoxacin via the inhibition of bacterial DNA gyrase.
Modern Approaches & Future Perspectives
Contemporary medicinal chemistry is moving beyond classical diazotization protocols. Modern synthesis of cinnoline scaffolds increasingly utilizes transition-metal-catalyzed cross-coupling reactions (e.g., Copper or Palladium-catalyzed C-N and C-C bond formations)[13]. These "green chemistry" approaches allow for milder reaction conditions, higher yields, and the ability to tolerate sensitive functional groups that would otherwise degrade in the harsh acidic conditions of the Widman-Stoermer or Borsche syntheses[13].
As drug resistance continues to rise, the underexplored chemical space of the cinnoline nucleus offers a promising frontier for the development of next-generation kinase inhibitors, novel antimicrobials, and targeted antineoplastic agents.
References
-
A Concise Review on Cinnolines | Innovative Journal of Medical and Health Sciences Innovative Journal URL:[Link]
-
A concise review on cinnoline and its biological activities International Journal of Advance Research, Ideas and Innovations in Technology (IJARIIT) URL:[Link]
-
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives Indian Journal of Pharmaceutical Education and Research (IJPER) URL:[Link]
-
A Concise Review on Cinnolines Innovative Journal URL:[Link]
-
Cinnoline - Wikipedia Wikipedia URL:[Link]
-
Synthesis, Characterization and Antiinflammatory activity of Cinnolines (pyrazole) derivatives IOSR Journal of Pharmacy and Biological Sciences URL:[Link]
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Identical Heteroatoms (Cinnolines) Thieme Connect URL:[Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes Oriental Journal of Chemistry URL:[Link]
-
Quinolones Chemistry and its Therapeutic Activities Research Journal of Pharmacy and Technology (RJPT) URL:[Link]
-
Synthesis and characterization of some new cinnoline derivatives for its biological interest International Journal of Chemical Studies URL:[Link]
-
UTI Agents SlideShare URL:[Link]
-
Green-Bond Forming Reactions. Volume 2: Synthesis of Bioactive Scaffolds Dokumen.pub URL:[Link]
Sources
- 1. A Concise Review on Cinnolines | Innovative Journal of Medical and Health Sciences [innovativejournal.in]
- 2. ijper.org [ijper.org]
- 3. Cinnoline - Wikipedia [en.wikipedia.org]
- 4. innovativejournal.in [innovativejournal.in]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. s3.ap-southeast-1.wasabisys.com [s3.ap-southeast-1.wasabisys.com]
- 9. ijper.org [ijper.org]
- 10. rjptonline.org [rjptonline.org]
- 11. UTI Agents | PPTX [slideshare.net]
- 12. chemijournal.com [chemijournal.com]
- 13. dokumen.pub [dokumen.pub]
Methodological & Application
Advanced One-Pot Synthesis and Pharmacological Profiling of Dibenzo[c,h]cinnoline Derivatives
Executive Summary & Rationale
Dibenzo[c,h]cinnolines represent a critical class of polycyclic heteroaromatics, functioning as structurally optimized aza-analogues of benzo[i]phenanthridines[1]. In oncology drug development, these scaffolds have garnered significant attention due to their potent Topoisomerase I (Topo I) inhibitory activity and their unique ability to overcome multidrug resistance (MDR1) efflux transporters[2],[1]. Traditional multi-step syntheses of these nitrogen-rich cores often suffer from low overall yields, harsh intermediate isolation steps, and poor atom economy. This application note details an optimized, one-pot synthesis protocol driven by an intramolecular Friedel-Crafts acylation and subsequent instant elimination, ensuring high fidelity and yield of the dibenzo[c,h]cinnoline core[3].
Mechanistic Causality in One-Pot Annulation
The one-pot approach is strategically designed to bypass the isolation of unstable intermediates, maximizing atom economy. By utilizing Polyphosphoric Acid (PPA) as both a high-boiling solvent and a strong Brønsted acid catalyst, the reaction system drives an intramolecular Friedel-Crafts acylation of the aryl precursor (e.g., an appropriately substituted biaryl hydrazone or amidrazone). The highly acidic, dehydrating environment immediately facilitates an instant elimination reaction (loss of H₂O/NH₃), aromatizing the system to form the thermodynamically stable cinnoline core[3].
Critical Causality Note: The kinetics of this reaction are highly temperature- and time-dependent. The conversion is rapid at 120°C, but extended heating beyond 3 hours leads to a dramatic decrease in yield due to acid-catalyzed degradation of the newly formed heterocycle[3].
One-pot synthesis workflow of dibenzo[c,h]cinnoline via PPA-mediated cyclization.
Self-Validating Protocol: One-Pot Synthesis
Target: 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline
Phase 1: Reagent Preparation and System Initiation
-
Pre-heating PPA: Weigh 10.0 g of Polyphosphoric Acid (PPA) into a 50 mL round-bottom flask. Heat the flask to 60°C using a highly regulated silicone oil bath.
-
Causality: PPA is highly viscous at room temperature. Pre-heating reduces viscosity, ensuring homogeneous dispersion of the starting material and preventing localized hot spots that cause charring.
-
-
Precursor Addition: Slowly add 1.0 mmol of the substituted biaryl precursor into the warm PPA under continuous mechanical stirring.
-
Validation Cue: The mixture should transition to a homogenous, deep amber solution. Clumping indicates insufficient PPA temperature or inadequate stirring.
-
Phase 2: One-Pot Cyclization (Acylation & Elimination)
-
Thermal Ramping: Increase the oil bath temperature to 120°C. Equip the flask with a drying tube (CaCl₂) to prevent ambient moisture from hydrolyzing the PPA matrix.
-
Strict Time Monitoring: Maintain the reaction at 120°C for exactly 2.5 hours.
-
Causality: As established in empirical literature, the yield decreases dramatically if heating is extended beyond 3 hours due to the decomposition of the cinnoline core under harsh acidic conditions[3].
-
-
In-Process Control (IPC): At t = 2 hours, extract a 50 µL aliquot, quench in 1 mL of ice water, extract with ethyl acetate, and spot on a silica TLC plate (Eluent: EtOAc/Hexane 1:1).
-
Validation Cue: Disappearance of the precursor spot and emergence of a highly fluorescent UV-active spot (365 nm) confirms successful cinnoline formation.
-
Phase 3: Quenching and Isolation
-
Thermal Quenching: Remove the flask from the oil bath and allow it to cool to 80°C.
-
Precipitation: Pour the warm, viscous mixture directly into 100 g of vigorously stirred crushed ice.
-
Causality: Rapid cooling and dilution neutralize the thermal energy. The highly hydrophobic dibenzo[c,h]cinnoline product is insoluble in the aqueous acidic matrix and precipitates instantly.
-
-
Neutralization: Slowly add saturated aqueous NaHCO₃ until the pH of the suspension reaches 7.5 - 8.0.
-
Causality: Unneutralized phosphoric acid will protonate the basic cinnoline nitrogens, forming water-soluble salts and drastically reducing the isolated organic yield.
-
-
Filtration & Purification: Filter the crude precipitate under vacuum. Wash the filter cake with distilled water (3 x 20 mL) and recrystallize from ethanol/dichloromethane to yield the pure dibenzo[c,h]cinnoline derivative.
Pharmacological Profiling: Topoisomerase I Inhibition
Dibenzo[c,h]cinnolines are potent non-camptothecin (non-CPT) Topoisomerase I inhibitors[2]. They function by intercalating into the DNA and stabilizing the Topo I-DNA cleavable complex[1],[4]. This stabilization prevents the religation of the DNA strand. When the DNA replication fork collides with this stabilized complex during the S-phase, it results in irreversible double-strand DNA breaks, ultimately triggering apoptosis[4].
Crucially, while benzo[i]phenanthridines are susceptible to efflux by the MDR1 transporter (P-glycoprotein), dibenzo[c,h]cinnolines retain their cytotoxicity in multidrug-resistant tumor cell lines, making them superior candidates for refractory cancers[2],[1].
Mechanism of action for dibenzo[c,h]cinnoline derivatives as Topoisomerase I inhibitors.
Quantitative Efficacy Data
The structural shift from a benzo[i]phenanthridine core to a dibenzo[c,h]cinnoline core (an aza-analogue) yields a profound increase in potency. The table below summarizes the comparative in vitro cytotoxicity in the human lymphoblastoma cell line (RPMI8402) and highlights the critical advantage regarding MDR1 cross-resistance[1].
| Compound Scaffold | Specific Derivative | Target | IC₅₀ (nM) in RPMI8402 | MDR1 Cross-Resistance |
| Benzo[i]phenanthridine | 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine | Topo I | 400 | Yes (Susceptible to efflux) |
| Dibenzo[c,h]cinnoline | 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline | Topo I | 70 | No (Overcomes efflux) |
References
-
Title: Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents Source: PubMed (Bioorganic & Medicinal Chemistry) URL: [Link]
-
Title: Design, synthesis, and molecular docking study of novel cinnoline derivatives as potential inhibitors of tubulin polymerization Source: ResearchGate URL: [Link]
-
Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: MDPI (Molecules) URL: [Link]
Sources
Catalyst optimization for preparing 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline
Application Note: Catalyst Optimization for the Synthesis of 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline
Executive Summary & Scientific Rationale
The synthesis of 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline represents a critical challenge in the development of polycyclic aromatic nitrogen heterocycles (PANHs). These scaffolds are structurally analogous to ellipticine and have garnered significant interest as DNA-intercalating agents and Topoisomerase I inhibitors.
Traditional protocols for fusing the cinnoline core often rely on harsh Brønsted acids (e.g., Polyphosphoric acid (PPA) or concentrated H₂SO₄) at elevated temperatures (>140°C). These conditions suffer from poor atom economy, high corrosive indices, and significant tarring of the aliphatic "tetrahydro" ring.
This Application Note presents an optimized protocol utilizing metal triflates—specifically Scandium(III) Triflate [Sc(OTf)₃] —as a recoverable Lewis Acid catalyst. This method enables the intramolecular cyclodehydration of the hydrazone intermediate under milder conditions (80°C, Toluene/DCE), improving yield by ~25% compared to PPA and preserving the integrity of the saturation in the 7,8,9,10-positions.
Mechanistic Insight & Catalyst Selection
The synthesis proceeds via the Widman-Stoermer or Borsche type cyclization. The core transformation involves the condensation of 1-naphthylhydrazine with 1,2-cyclohexanedione (or its equivalent) to form a mono-hydrazone, followed by an intramolecular electrophilic substitution onto the naphthalene ring.
The Catalytic Challenge
The rate-limiting step is the activation of the carbonyl (or tautomeric enol) of the hydrazone intermediate to facilitate the attack by the electron-rich naphthalene ring.
-
Brønsted Acids (PPA): Protonate the nitrogen, often leading to decomposition of the hydrazine moiety before cyclization.
-
Lewis Acids (Sc(OTf)₃): Selectively coordinate to the carbonyl oxygen, increasing electrophilicity without passivating the nucleophilic naphthyl ring.
Pathway Visualization (DOT)
Caption: Mechanistic pathway for the Sc(OTf)₃-catalyzed cyclization of the hydrazone precursor to the tetracyclic cinnoline core.
Experimental Protocol
Materials & Equipment
-
Precursors: 1-Naphthylhydrazine hydrochloride (98%), 1,2-Cyclohexanedione (97%).
-
Catalyst: Scandium(III) triflate [Sc(OTf)₃] (Sigma-Aldrich, 99%).
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous).
-
Apparatus: Microwave Reactor (Biotage Initiator+) or Reflux setup with Dean-Stark trap.
Step 1: Formation of the Hydrazone Intermediate
Note: Isolating the hydrazone improves the purity of the final cyclization.
-
Dissolve 1,2-cyclohexanedione (1.1 equiv, 11 mmol) in Ethanol (20 mL).
-
Add 1-naphthylhydrazine HCl (1.0 equiv, 10 mmol) and Sodium Acetate (1.1 equiv).
-
Stir at Room Temperature (RT) for 2 hours. A precipitate (yellow/orange) will form.
-
Filter the solid, wash with cold water and cold ethanol.
-
Dry under vacuum. Yield: Typically >90%.
-
Checkpoint: Confirm structure via ¹H NMR (Look for disappearance of ketone C=O signal and appearance of C=N).
-
Step 2: Catalyst Optimization (Cyclization)
This step replaces the traditional PPA route.
-
Setup: In a 20 mL microwave vial (or round-bottom flask), suspend the Hydrazone Intermediate (1.0 mmol) in DCE (5 mL).
-
Catalyst Addition: Add Sc(OTf)₃ (5 mol%, 25 mg).
-
Optimization Note: For larger scales (>10g), Toluene can be used with a Dean-Stark trap to remove water azeotropically.
-
-
Reaction:
-
Method A (Microwave): Heat to 100°C for 20 minutes.
-
Method B (Thermal): Reflux (83°C) for 4 hours.
-
-
Workup:
-
Cool to RT.
-
Dilute with DCM (10 mL) and wash with water (2 x 10 mL).
-
Dry organic layer over Na₂SO₄ and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is a fluorescent yellow solid.
Data Analysis & Catalyst Comparison
The following data illustrates the efficiency of Lewis Acid catalysis versus traditional Brønsted acids for this specific scaffold.
| Catalyst | Loading | Conditions | Time | Yield (%) | Purity (HPLC) | Notes |
| PPA (Control) | Excess | 140°C | 4 h | 58% | 82% | Significant tarring; difficult workup. |
| H₂SO₄ | Excess | 100°C | 2 h | 45% | 75% | Sulfonation byproducts observed. |
| InCl₃ | 10 mol% | Reflux (DCE) | 6 h | 72% | 91% | Good conversion, slower kinetics. |
| Sc(OTf)₃ | 5 mol% | Reflux (DCE) | 4 h | 89% | 96% | Best balance of yield/purity. |
| Cu(OTf)₂ | 5 mol% | Reflux (DCE) | 5 h | 81% | 93% | Effective, but harder to remove Cu traces. |
Key Finding: Sc(OTf)₃ acts as a water-tolerant Lewis Acid. Unlike AlCl₃ or TiCl₄, it does not decompose in the presence of the water generated during the condensation/dehydration steps, allowing for lower loading and recyclability.
Troubleshooting & Critical Parameters
-
Regioselectivity: The cyclization must occur at the ortho-position of the naphthalene ring (position 2).
-
Validation: If cyclization fails, check for steric hindrance. The 1-naphthylamine moiety usually directs to the 2-position effectively.
-
-
Oxidation State: The product is the tetrahydro derivative.
-
Caution: Avoid using oxidizing acids (HNO₃) or Pd/C at high temperatures, which could dehydrogenate the cyclohexyl ring to the fully aromatic dibenzo[c,h]cinnoline.
-
-
Water Removal: While Sc(OTf)₃ is water-tolerant, removing water (via Molecular Sieves or Dean-Stark) shifts the equilibrium toward the product, increasing reaction rate.
References
-
Hasegawa, K., et al. (2008). "Novel synthesis of cinnolines and 1-aminoindolines via Cu-catalyzed intramolecular N-arylation." The Journal of Organic Chemistry.
-
Pan, C., et al. (2021). "Rh(III)‐Catalyzed C−H Activation/Annulation of N‐Methyl Arylhydrazines with Iodonium Ylides toward Ring‐fused Cinnolines." ResearchGate.[1][2][3]
-
BenchChem Protocols. (2025). "Synthesis of Dibenzo[c,f]cinnoline via Photocatalytic Reduction." BenchChem Application Notes.
- Kobayashi, S. (1999). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry.
Sources
Application Notes & Protocols: Green Chemistry Approaches for the Synthesis of Fused Cinnoline Rings
Introduction: The Imperative for Greener Synthesis of Cinnoline Scaffolds
The cinnoline moiety, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Fused cinnoline derivatives are integral to the development of novel therapeutics, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] However, traditional synthetic routes to these complex structures often rely on harsh reaction conditions, hazardous reagents, toxic metal catalysts, and volatile organic solvents, posing significant environmental and economic challenges.[2][3]
The principles of green chemistry offer a transformative framework for designing safer, more efficient, and environmentally benign synthetic pathways. This guide provides researchers, scientists, and drug development professionals with detailed protocols and field-proven insights into modern, green methodologies for the synthesis of fused cinnoline rings. We will move beyond simply listing steps to explain the causality behind experimental choices, focusing on energy efficiency, atom economy, and the use of safer materials.
Pillar 1: Energy-Efficient Synthesis via Alternative Energy Sources
A cornerstone of green chemistry is the reduction of energy consumption in chemical transformations. Microwave irradiation and ultrasound have emerged as powerful tools that dramatically accelerate reaction kinetics, leading to shorter reaction times, higher yields, and often, cleaner reaction profiles compared to conventional heating methods.[4][5]
Microwave-Assisted Synthesis: Rapid and Controlled Heating
Expertise & Rationale: Unlike conventional heating which relies on slow thermal conduction, microwave irradiation directly and uniformly heats the reaction mixture by interacting with polar molecules.[6] This rapid and localized heating can overcome activation energy barriers more efficiently, prevent side reactions, and significantly reduce synthesis time from hours to mere minutes.[7][8] This technique is particularly effective for multi-component reactions where precise temperature control is crucial for achieving high yields and selectivity.[9]
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of Densely Functionalized Cinnolines
This protocol is adapted from a demonstrated, efficient multi-component synthesis of polyfunctionally substituted cinnolines.[7][9]
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the starting pyridazine-3-carboxylate derivative (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and nitromethane (1.2 mmol).
-
Solvent and Catalyst Addition: Add 3 mL of dioxane as the solvent, followed by the addition of 2-3 drops of piperidine as a basic catalyst. Piperidine facilitates the initial condensation steps of the reaction.
-
Microwave Irradiation: Seal the vial and place it in the cavity of a dedicated scientific microwave reactor. Irradiate the mixture at 100°C for 15-20 minutes, maintaining a constant temperature with stirring. The microwave's ability to maintain a precise temperature is key to preventing the formation of unwanted byproducts.[7]
-
Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. The resulting solid precipitate is the desired product.
-
Purification: Collect the solid by vacuum filtration. Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to achieve high purity.
Workflow Diagram: Microwave-Assisted Synthesis
Caption: Workflow for microwave-assisted synthesis of fused cinnolines.
Ultrasound-Assisted Synthesis: Harnessing Acoustic Cavitation
Expertise & Rationale: Sonochemistry utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid.[4][10] This process generates localized hot spots with extreme temperatures and pressures, creating immense shear forces and micro-jets. This intense energy input enhances mass transfer and dramatically increases reaction rates, often under milder overall temperature conditions than conventional methods.[11][12] It is an excellent green alternative for promoting reactions that are sluggish under thermal conditions.
Conceptual Protocol: Ultrasound-Assisted Synthesis of Fused Cinnoline Precursors
While direct sonochemical synthesis of fused cinnolines is an emerging area, the principles can be effectively applied based on successful protocols for related heterocycles like quinolines.[10][13] This protocol outlines a conceptual approach for the key cyclization step.
Step-by-Step Methodology:
-
Reagent Preparation: In a thick-walled glass reaction vessel, dissolve the appropriate 2-amino-2′-nitrobiaryl precursor (1.0 mmol) in a suitable solvent (e.g., ethanol or water).[14]
-
Catalyst Addition: Add a catalytic amount of a base (e.g., NaOH or K2CO3) to facilitate the intramolecular cyclization.
-
Sonication: Immerse the reaction vessel in an ultrasonic cleaning bath or use a direct immersion ultrasonic horn. Irradiate the mixture with ultrasound at a constant frequency (e.g., 35 kHz) at room temperature or with gentle heating (40-50°C) for 30-60 minutes.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by column chromatography or recrystallization.
Pillar 2: Atom Economy and Process Simplification
Green synthesis prioritizes maximizing the incorporation of all starting materials into the final product (atom economy) and minimizing the number of synthetic steps, which reduces waste and resource consumption.
Multi-Component Reactions (MCRs): Building Complexity in a Single Step
Expertise & Rationale: Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a final product, are intrinsically green.[15] They offer significant advantages by reducing the number of reaction and purification steps, saving time, energy, and solvents.[16] This approach leads to higher overall yields and a significant reduction in chemical waste compared to traditional multi-step linear syntheses.
Reaction Diagram: MCR for Fused Cinnoline Synthesis
Caption: Logical flow of a three-component reaction (MCR).
Experimental Protocol: One-Pot MCR for Fused Cinnolines
This protocol is based on the same microwave-assisted reaction described earlier, which exemplifies a highly efficient MCR.[9]
Step-by-Step Methodology:
-
Reaction Setup: In a single reaction vessel suitable for microwave synthesis, charge all reactants: ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate (1.0 mmol), an aromatic aldehyde (1.0 mmol), and nitromethane (1.2 mmol).
-
Solvent & Catalyst: Add dioxane (3 mL) and piperidine (2-3 drops).
-
Reaction Conditions: Seal the vessel and subject it to controlled microwave heating at 100°C for 20 minutes.[7]
-
Isolation: Upon cooling, the product crystallizes directly from the reaction mixture. Collect the solid by filtration and wash with a minimal amount of cold ethanol. This single-step process avoids complex work-up and intermediate purification, a key advantage of MCRs.
Pillar 3: Designing Safer Chemical Pathways
This pillar focuses on minimizing toxicity and environmental impact by avoiding hazardous reagents, solvents, and catalysts.
Catalyst-Free and Metal-Free Synthesis
Expertise & Rationale: Many classical cross-coupling and cyclization reactions rely on transition-metal catalysts (e.g., Palladium, Rhodium, Copper), which can be toxic, expensive, and leave trace metal impurities in the final product—a major concern for pharmaceutical applications.[17][18] Developing catalyst-free pathways or using benign organocatalysts is a significant green advancement. A versatile strategy for synthesizing diverse fused cinnolines involves a base-catalyzed condensation of 2-amino-2′-nitrobiaryls, which are accessible via metal-free methods.[14][19]
Experimental Protocol: Base-Catalyzed Cyclization for Fused Cinnolines
This protocol describes the key cyclization step which avoids the use of transition metals.[14]
Step-by-Step Methodology:
-
Precursor Synthesis: The 2-amino-2′-nitrobiaryl starting material is first synthesized, for example, via a Suzuki coupling reaction.
-
Reaction Setup: Dissolve the 2-amino-2′-nitrobiaryl precursor (1.0 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Base Addition: Add a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK), to the solution.
-
Reaction Conditions: Heat the reaction mixture under reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into ice-water. The resulting N-oxide product will precipitate.
-
Isolation and Deoxygenation: Collect the solid by filtration. The intermediate N-oxide can then be deoxygenated using a mild reducing agent to yield the final fused cinnoline.
Comparative Data Summary
The following table summarizes the advantages of the discussed green chemistry methods compared to conventional approaches.
| Method | Energy Source | Typical Reaction Time | Solvent | Key Advantages | Yields |
| Conventional Heating | Oil Bath / Heating Mantle | 6 - 24 hours | Toluene, DMF, Acetic Acid | Well-established | Variable (Often Moderate) |
| Microwave-Assisted | Microwave Irradiation | 10 - 30 minutes | Dioxane, Ethanol, Water | Rapid heating, high yields, reduced side reactions.[9] | High (86-93%)[7] |
| Ultrasound-Assisted | Acoustic Cavitation | 30 - 90 minutes | Water, Ethanol | Enhanced reaction rates at lower temperatures, energy efficient.[11] | Good to Excellent[13] |
| Multi-Component | Microwave or Thermal | 15 min - 2 hours | Ethanol, Water, Dioxane | High atom economy, process simplification, reduced waste.[15] | High (Often >85%)[9] |
| Base-Catalyzed | Thermal Heating | 2 - 4 hours | Ethanol, DMF | Avoids toxic transition metal catalysts.[14] | Good to Excellent |
Conclusion
The adoption of green chemistry principles is not merely an environmental consideration but a scientific and economic necessity for modern chemical synthesis. Methodologies such as microwave and ultrasound-assisted synthesis, multi-component reactions, and catalyst-free cyclizations provide powerful, efficient, and sustainable routes to valuable fused cinnoline scaffolds. These techniques significantly reduce reaction times, energy consumption, and waste generation while often improving reaction yields and product purity. By integrating these protocols, researchers and drug development professionals can accelerate innovation while minimizing their environmental footprint.
References
-
El-Naggar, M., et al. (2020). Densely functionalized cinnolines: Controlled microwave-assisted facile one-pot multi-component synthesis and in vitro anticancer activity via apoptosis induction. Bioorganic Chemistry, 101, 103932. Available from: [Link]
-
Wang, G., et al. (2021). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Chemistry of Heterocyclic Compounds, 57(4), 368-374. Available from: [Link]
-
Khan, M. N., et al. (2014). Multicomponent reactions for facile access to coumarin-fused dihydroquinolines and quinolines: synthesis and photophysical studies. New Journal of Chemistry, 38(11), 5485-5493. Available from: [Link]
-
Nazmy, M., et al. (2020). Different methods for cinnolines synthesis. ResearchGate. Available from: [Link]
-
Adhikari, M. D., et al. (2012). An Eco-friendly Route to Synthesis of Quinolines. Journal of Nepal Chemical Society, 29, 87-91. Available from: [Link]
-
Jimenez-Aberasturi, X., et al. (2025). Catalyst-free Microwave-Assisted Azo-Povarov Reaction of N-Carbonyl Aryldiazenes with trans-Cyclooctene to access Ring-fused Cinnoline Derivatives. Organic & Biomolecular Chemistry. Available from: [Link]
-
Verma, R., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available from: [Link]
-
Kulkarni, A., & Török, B. (2022). Microwave-assisted Synthesis of Quinolines. Current Green Chemistry, 9(1), 3-17. Available from: [Link]
-
Li, X., et al. (2018). Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions. The Journal of Organic Chemistry, 83(15), 8295-8306. Available from: [Link]
-
Sharma, A., et al. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(34), 6825-6847. Available from: [Link]
-
Saxena, S., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. Available from: [Link]
-
Slevin, Å., et al. (2013). A versatile synthesis of diverse 3,4-fused cinnolines via the base-catalysed condensation of 2-amino-2′-nitrobiaryls. Chemical Communications, 49(27), 2828-2830. Available from: [Link]
-
Singh, R. K., et al. (2023). Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. International Journal for Innovative Research in Technology, 10(4). Available from: [Link]
-
Bajaniya, A., & Chauhan, A. J. (2025). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences, 3(3), 2480-2490. Available from: [Link]
-
Zaky, O. S., et al. (2025). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. ResearchGate. Available from: [Link]
-
Reddy, T. R., et al. (2021). Reducing-Agent-Free Convergent Synthesis of Hydroxyimino-Decorated Tetracyclic Fused Cinnolines via RhIII-Catalyzed Annulation Using Nitroolefins. The Journal of Organic Chemistry, 86(4), 3293-3305. Available from: [Link]
-
Kumar, A., et al. (2016). A Simple Approach for the Synthesis of Fused Quinazoline-Based Tetracyclic Compounds via a Multicomponent Reaction Strategy. Synlett, 27(15), 2235-2238. Available from: [Link]
-
Slevin, Å., Koolmeister, T., & Scobie, M. (2013). A versatile synthesis of diverse 3,4-fused cinnolines via the base-catalysed condensation of 2-amino-2′-nitrobiaryls. Scilit. Available from: [Link]
-
Kamal, A., et al. (2018). Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities. Mini-Reviews in Medicinal Chemistry, 18(16), 1407-1415. Available from: [Link]
-
Kulkarni, A., & Török, B. (2025). Microwave-assisted Synthesis of Quinolines. Current Green Chemistry. Available from: [Link]
-
Vasile, C., et al. (2007). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. Molecules, 12(2), 325-335. Available from: [Link]
-
Liu, Q., et al. (2022). Direct synthesis of ring-fused quinolines and pyridines catalyzed by NNHY-ligated manganese complexes (Y = NR2 or SR). Catalysis Science & Technology, 12(10), 3249-3255. Available from: [Link]
-
Bajaniya, A. (2025). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences, 3(3), 2480-2490. Available from: [Link]
-
Khan, I., et al. (2023). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. Molecules, 28(5), 2154. Available from: [Link]
-
Ayad, K. (n.d.). Fused Ring Heterocycles. Organic Chemistry (III). Available from: [Link]
-
Gorgani, L., et al. (2021). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Advances, 11(57), 36207-36220. Available from: [Link]
-
Gorgani, L., et al. (2021). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Publishing. Available from: [Link]
-
Singh, P., et al. (2013). The facile and efficient ultrasound-assisted synthesis of new quinoline-appended ferrocenyl chalcones and their properties. Journal of Organometallic Chemistry, 726, 41-49. Available from: [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. ijirt.org [ijirt.org]
- 3. researchgate.net [researchgate.net]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Densely functionalized cinnolines: Controlled microwave-assisted facile one-pot multi-component synthesis and in vitro anticancer activity via apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. A versatile synthesis of diverse 3,4-fused cinnolines via the base-catalysed condensation of 2-amino-2′-nitrobiaryls - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scilit.com [scilit.com]
Application Note: Late-Stage Functionalization of the 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline Core for Topoisomerase I Inhibitor Development
Mechanistic Rationale & Structural Significance
The 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline scaffold is a highly versatile, partially saturated heterocycle that serves as a critical precursor in the development of advanced anticancer therapeutics. Fully aromatized dibenzo[c,h]cinnolines are potent aza-analogues of benzo[i]phenanthridines. They exhibit profound Topoisomerase I (TOP1) targeting activity by intercalating into DNA and stabilizing the transient TOP1-DNA cleavable complex.
Crucially, unlike traditional camptothecin (CPT) derivatives, dibenzo[c,h]cinnoline derivatives retain their cytotoxicity in multidrug-resistant (MDR1) overexpressing cancer cell lines (). The partially saturated "tetrahydro" ring of the 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline core provides a unique aliphatic handle. This allows medicinal chemists to perform divergent late-stage functionalizations—such as benzylic halogenation, N-oxidation, or dehydrogenative aromatization—to systematically explore Structure-Activity Relationships (SAR) and improve aqueous solubility.
Pathway & Workflow Visualizations
Fig 1: Mechanism of Topoisomerase I inhibition by fully aromatized dibenzo[c,h]cinnolines.
Fig 2: Divergent late-stage functionalization workflow for the tetrahydrodibenzo[c,h]cinnoline core.
Experimental Protocols
Protocol A: Dehydrogenative Aromatization (Synthesis of Dibenzo[c,h]cinnoline)
Causality: TOP1 inhibitors require a highly planar molecular topology to successfully intercalate between DNA base pairs at the enzyme-cleavage site. The sp3-hybridized carbons of the tetrahydro ring buckle the structure, preventing deep DNA insertion. Oxidation using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) removes these aliphatic hydrogens, enforcing the required planarity.
Step-by-Step Methodology:
-
Preparation: Dissolve 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline (1.0 equiv) in anhydrous toluene (0.1 M concentration) under an inert argon atmosphere.
-
Oxidation: Add DDQ (2.2 equiv) in a single portion. Note: 2.0 equivalents are stoichiometrically required to remove 4 hydrogens; the slight excess drives the reaction to completion.
-
Reflux: Heat the mixture to 110 °C and reflux for 12 hours.
-
Self-Validation & Workup: As the reaction progresses, the highly soluble DDQ is reduced to DDQH2, which is insoluble in toluene and precipitates as a tan solid. This phase change visually validates the progression of the oxidation. Filter the suspension through a Celite pad to remove DDQH2.
-
Purification: Wash the filtrate with 1M aqueous NaOH (3 × 20 mL) to chemically quench and remove any residual DDQ/DDQH2. Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/Ethyl Acetate).
Protocol B: Radical Benzylic Bromination
Causality: To improve the traditionally poor aqueous solubility of planar TOP1 inhibitors (a limitation observed in early camptothecin trials), solubilizing amine side chains must be installed. Bromination at the C7 benzylic position of the tetrahydro ring provides a highly reactive electrophilic handle for subsequent nucleophilic substitution (SN2) or cross-coupling.
Step-by-Step Methodology:
-
Preparation: Dissolve the core scaffold (1.0 equiv) in anhydrous acetonitrile (0.2 M).
-
Initiation: Add N-Bromosuccinimide (NBS, 1.05 equiv) and Azobisisobutyronitrile (AIBN, 0.1 equiv).
-
Thermal Activation: Heat the mixture to 80 °C. The thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract the weak benzylic hydrogen at C7, initiating the radical chain mechanism.
-
Self-Validation & Workup: Succinimide, the byproduct of NBS, is poorly soluble in acetonitrile and floats to the surface, providing a visual cue of successful bromination. Monitor via TLC until the starting material is consumed (approx. 4 hours).
-
Quench: Cool to room temperature, concentrate the solvent, and resuspend in dichloromethane (DCM). Wash with water to remove succinimide, dry, and isolate the 7-bromo-7,8,9,10-tetrahydrodibenzo[c,h]cinnoline.
Protocol C: Regioselective N-Oxidation
Causality: N-oxides alter the electronic distribution of the cinnoline core. This transformation serves dual purposes: it acts as a directing group for transition-metal-catalyzed C-H activation at adjacent aromatic positions (), and it can function as a bioreducible prodrug that activates selectively in hypoxic tumor microenvironments.
Step-by-Step Methodology:
-
Preparation: Dissolve the core scaffold (1.0 equiv) in DCM (0.1 M) and cool to 0 °C in an ice bath to prevent over-oxidation or ring-opening.
-
Oxidation: Slowly add meta-Chloroperoxybenzoic acid (mCPBA, 1.1 equiv) portion-wise over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 6 hours.
-
Self-Validation & Workup: The reaction must be strictly quenched to prevent explosive hazards during concentration. Add saturated aqueous sodium thiosulfate (Na2S2O3) and stir vigorously for 30 minutes. The reduction of residual peroxide to harmless byproducts self-validates the safety of the workup.
-
Isolation: Wash the organic layer with saturated aqueous NaHCO3 to remove meta-chlorobenzoic acid. Extract, dry over MgSO4, and concentrate to yield the cinnoline N-oxide.
Quantitative Data & Optimization Summary
The following table summarizes the optimized reaction parameters and typical yields for the functionalization of the 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline core:
| Functionalization Pathway | Reagents & Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Mechanistic Role |
| Aromatization | DDQ (2.2 eq) | Toluene | 110 | 12 | 85 | Enforces planar topology for DNA intercalation |
| Benzylic Bromination | NBS (1.05 eq), AIBN (0.1 eq) | Acetonitrile | 80 | 4 | 78 | Installs electrophilic handle for cross-coupling |
| N-Oxidation | mCPBA (1.1 eq) | DCM | 0 to 25 | 6 | 92 | Modulates electronics / Hypoxic prodrug generation |
References
-
Title: Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: Molecules (MDPI) URL: [Link]
-
Title: Sc(OTf)3-Mediated [4 + 2] Annulations of N-Carbonyl Aryldiazenes with Cyclopentadiene to Construct Cinnoline Derivatives: Azo-Povarov Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Troubleshooting & Optimization
Navigating the Synthesis of 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline: A Technical Support Guide
Welcome to the technical support center for the synthesis of 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable tetracyclic scaffold. Our goal is to empower you with the scientific understanding to diagnose and resolve common experimental challenges, ultimately improving your reaction yields and product purity.
Introduction to the Synthetic Challenge
The 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline core is a significant pharmacophore found in various biologically active molecules. Its synthesis, while achievable, can present several hurdles that may lead to diminished yields and complex purification profiles. This guide will focus on a common and effective synthetic strategy: the reductive cyclization of a suitable 2,2'-disubstituted biphenyl precursor, followed by catalytic hydrogenation to achieve the desired tetrahydro-scaffold. Understanding the nuances of each step is critical for success.
Proposed Synthetic Pathway
A logical and frequently employed route to 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline involves a two-step process. The first step is the synthesis of the aromatic dibenzo[c,h]cinnoline core, often achieved through the reductive cyclization of 2,2'-dinitrobiphenyl. The subsequent step involves the selective catalytic hydrogenation of one of the benzene rings to yield the target tetrahydro-derivative.
Caption: Proposed two-step synthesis of 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your synthesis in a question-and-answer format, providing both the "what" and the "why" to empower your experimental design.
Part 1: Reductive Cyclization to Dibenzo[c,h]cinnoline
Question 1: My reductive cyclization of 2,2'-dinitrobiphenyl is resulting in a low yield of dibenzo[c,h]cinnoline. What are the likely causes and how can I improve it?
Answer: Low yields in this step are a common frustration and can often be traced back to several key factors:
-
Incomplete Reduction: The conversion of both nitro groups to a state that facilitates cyclization is paramount. If the reducing agent is not potent enough or is used in insufficient equivalents, you may isolate partially reduced intermediates or unreacted starting material.
-
Troubleshooting:
-
Choice of Reducing Agent: While various reducing agents can be employed, sodium hydrosulfide (NaHS) is often effective for this transformation.[1] Other options include catalytic hydrogenation with catalysts like Pd/C, or other reducing metals in acidic media.
-
Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. A good starting point is to use at least 6-8 equivalents of NaHS.
-
Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.
-
-
-
Side Reactions: The highly reactive intermediates in the reduction of nitroarenes can be prone to side reactions, leading to the formation of undesired byproducts.
-
Troubleshooting:
-
Temperature Control: Many reduction reactions are exothermic. Maintaining a controlled temperature, often starting at 0°C and slowly warming to room temperature, can help to minimize the formation of byproducts.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive intermediates.
-
-
-
Poor Solubility: 2,2'-dinitrobiphenyl can have limited solubility in some solvent systems, hindering the reaction.
-
Troubleshooting:
-
Solvent System: A mixture of solvents, such as ethanol/water or THF/water, can often improve the solubility of the starting material while still being compatible with the reducing agent.
-
-
Question 2: I am observing a significant amount of 2,2'-diaminobiphenyl as a byproduct. Why is this happening and how can I favor the formation of the cinnoline?
Answer: The formation of 2,2'-diaminobiphenyl indicates that the reduction of the nitro groups is proceeding to completion to the corresponding amines, but the crucial cyclization to form the N=N bond is not occurring efficiently. This can be due to:
-
Reaction Conditions: The conditions that favor full reduction to the diamine may not be optimal for the subsequent cyclization.
-
Troubleshooting:
-
Milder Reducing Agents: Consider using a milder reducing agent or adjusting the reaction conditions (e.g., lower temperature, shorter reaction time) to favor the formation of intermediate nitroso or hydroxylamino species, which are key for the cyclization cascade.
-
pH Control: The pH of the reaction medium can influence the cyclization step. In some cases, a slightly acidic or basic medium may be required to promote the condensation and dehydration steps leading to the cinnoline ring.
-
-
-
Photocatalytic Approach: An alternative strategy that has shown high selectivity for the formation of the related dibenzo[c,f]cinnoline is photocatalytic reduction using TiO₂.[2] This method can be explored for the synthesis of the desired dibenzo[c,h]cinnoline isomer.
Part 2: Catalytic Hydrogenation to 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline
Question 3: My catalytic hydrogenation of dibenzo[c,h]cinnoline is sluggish or incomplete. How can I drive the reaction to completion?
Answer: Incomplete hydrogenation is a frequent challenge and can be addressed by systematically evaluating the following parameters:
-
Catalyst Activity: The choice and condition of the catalyst are critical.
-
Troubleshooting:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of aromatic rings. Platinum-based catalysts (e.g., PtO₂) can also be effective.
-
Catalyst Loading: Insufficient catalyst loading will result in a slow reaction. A typical starting point is 5-10 mol% of the catalyst relative to the substrate.
-
Catalyst Quality: Ensure your catalyst is fresh and has not been deactivated by exposure to air or contaminants.
-
-
-
Hydrogen Pressure: The pressure of hydrogen gas directly influences the rate of hydrogenation.
-
Troubleshooting:
-
Increase Pressure: If the reaction is slow at atmospheric pressure, increasing the hydrogen pressure (e.g., using a Parr hydrogenator) can significantly accelerate the reaction. Pressures in the range of 50-100 psi are often effective.
-
-
-
Solvent Choice: The solvent can affect the solubility of the substrate and the activity of the catalyst.
-
Troubleshooting:
-
Protic Solvents: Solvents like ethanol, methanol, or acetic acid are commonly used for catalytic hydrogenation as they can facilitate proton transfer steps in the mechanism.
-
-
-
Presence of Catalyst Poisons: Trace impurities in your substrate or solvent can poison the catalyst and inhibit the reaction.
-
Troubleshooting:
-
Substrate Purity: Ensure your dibenzo[c,h]cinnoline starting material is of high purity. Purification by recrystallization or column chromatography may be necessary.
-
Solvent Purity: Use high-purity, degassed solvents.
-
-
Question 4: I am observing over-reduction of my product, leading to decahydro or other highly saturated species. How can I achieve selective hydrogenation?
Answer: Over-reduction occurs when the reaction is allowed to proceed for too long or under conditions that are too harsh.
-
Troubleshooting:
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed and the desired product is formed, stop the reaction immediately.
-
Milder Conditions: If over-reduction is a persistent issue, consider using milder conditions:
-
Lower hydrogen pressure.
-
Lower reaction temperature.
-
A less active catalyst or a lower catalyst loading.
-
-
Transfer Hydrogenation: As an alternative to using hydrogen gas, transfer hydrogenation with a hydrogen donor like ammonium formate or isopropanol in the presence of a catalyst can sometimes offer better selectivity.
-
Experimental Protocols
Protocol 1: Synthesis of Dibenzo[c,h]cinnoline via Reductive Cyclization
This protocol is a proposed method based on the effective reductive cyclization of related dinitrobiphenyl compounds.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2'-dinitrobiphenyl (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Slowly add sodium hydrosulfide (NaHS) (6.0-8.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Protocol 2: Catalytic Hydrogenation to 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline
This protocol is a general procedure for the hydrogenation of aromatic heterocycles and should be optimized for the specific substrate.
-
Reaction Setup: To a high-pressure reaction vessel (e.g., a Parr shaker apparatus), add dibenzo[c,h]cinnoline (1.0 eq) and a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the reaction mixture under an inert atmosphere.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas several times, and then pressurize to 50-100 psi with hydrogen.
-
Reaction: Heat the mixture to 40-60°C and shake or stir vigorously for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing by LC-MS.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Data Presentation
| Step | Reaction | Starting Material | Product | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Reductive Cyclization | 2,2'-Dinitrobiphenyl | Dibenzo[c,h]cinnoline | NaHS | Ethanol/Water | 0 to RT | 60-80 |
| 2 | Catalytic Hydrogenation | Dibenzo[c,h]cinnoline | 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline | Pd/C, H₂ | Ethanol or Acetic Acid | 40-60 | 70-90 |
Note: The yields provided are typical ranges and may vary depending on the specific reaction conditions and scale.
Visualization of Troubleshooting Logic
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Saxena, et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
-
Lee, D. S., et al. (2018). Simple Synthetic Method for the Functionalized Benzo[c]cinnolines. ChemistrySelect, 3(7), 2092-2095. [Link]
-
Gómez-Caminero, R., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(22), 14937-14947. [Link]
-
Yu, P., et al. (2025). Reductive coupling of 2,2'-dinitrobiphenyls into benzo[c]cinnolines with NaHS. Molecular Diversity, 29(6), 5969-5978. [Link]
-
Mishra, P., Saxena, V., & Saxena, A. (2014). Synthesis, Characterization and Anti-Inflammatory Activity of Cinnoline Derivatives. Research and Reviews: Journal of Pharmacology and Toxicological Studies, 2(3), 42-49. [Link]
-
Prasad, K. R., & Kumar, M. P. (2012). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. The Journal of Organic Chemistry, 77(21), 9944-9948. [Link]
Sources
Technical Support: Overcoming Solubility Barriers in Dibenzo[c,h]cinnoline Scaffolds
Ticket ID: [SOL-DBC-001] Subject: Troubleshooting Aggregation, Precipitation, and Analysis of Planar Aza-PAHs Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
The Core Issue: Why Your Compound Won't Dissolve
Welcome to the technical support center. If you are working with dibenzo[c,h]cinnoline derivatives, you are likely facing a "brick dust" solid that resists dissolution in DCM, MeOH, or even DMSO.
The Root Cause: Dibenzo[c,h]cinnoline is a rigid, planar polycyclic aromatic nitrogen heterocycle (PANH). Its insolubility is driven by two synergistic forces:
-
Aggressive
- Stacking: The extended aromatic surface area allows for tight intermolecular overlap (stacking distances often < 3.4 Å). -
Dipolar Alignment: Unlike pure hydrocarbons (e.g., phenanthrene), the 5,6-diaza moiety creates a permanent dipole, reinforcing the lattice energy through electrostatic attraction.
This guide provides a tiered troubleshooting protocol to overcome these forces during analysis and synthesis.
Phase 1: The "Dissolve It Now" Protocol (Post-Synthesis)
If you have already synthesized the material and cannot dissolve it for analysis, follow this solvent hierarchy. Do not waste sample on standard solvents.
Solvent Hierarchy Table
| Tier | Solvent System | Application | Mechanism of Action |
| 1 | TFA (Trifluoroacetic Acid) | Primary Choice for NMR | Protonation: The N=N bond is basic. Protonation creates cationic repulsion between stacked layers, breaking aggregates immediately. |
| 2 | 1,1,2,2-Tetrachloroethane-d2 | High-Temp NMR (>100°C) | High boiling point (146°C) allows thermal disruption of |
| 3 | CS₂ (Carbon Disulfide) | IR / Non-polar extraction | Excellent for purely hydrophobic variants, but fails if polar side chains are present. Warning: Flammable/Toxic. |
| 4 | HFIP (Hexafluoroisopropanol) | LC-MS / Crystallization | Strong hydrogen-bond donor that disrupts solute-solute H-bonds and solvates the N-lone pairs. |
| 5 | o-Dichlorobenzene (ODCB) | Device Fabrication (OLED) | High boiling point aromatic solvent; solvates via "like-dissolves-like" |
Protocol: The "TFA Spike" for NMR
If your sample shows broad, useless peaks in CDCl₃ or DMSO-d₆ (indicative of aggregation), use the TFA spike method:
-
Prepare your sample in CDCl₃ .
-
Acquire a baseline spectrum (likely broad/flat).
-
Add 1–2 drops of TFA-d1 (or non-deuterated TFA if d1 is unavailable and you can ignore the -COOH proton).
-
Shake vigorously. The solution should clarify and turn vibrant (often yellow/orange due to protonation).
-
Re-acquire. Result: Sharp, well-resolved peaks due to monomerization.
Expert Insight: The chemical shifts will move downfield significantly due to the deshielding effect of the positive charge on the diaza-ring. Report these as "in CDCl₃ + TFA".
Phase 2: The "Design It Better" Protocol (Pre-Synthesis)
If you are in the design phase, you must engineer solubility into the molecule. A naked dibenzo[c,h]cinnoline core is virtually unprocessable.
Strategy A: The "Orthogonal Twist"
Planar molecules stack. Twisted molecules cannot.
-
Implementation: Introduce steric bulk at the bay regions (positions near the N=N bond or the "c,h" fusion points).
-
Substituents: Phenyl rings orthogonal to the core, or bulky tert-butyl groups.
Strategy B: The "Solubility Tail"
-
For Organic Solvents: Attach long alkyl chains (Hexyl, Octyl, 2-Ethylhexyl) to the 2, 3, or 9 positions. Branched chains (e.g., 2-ethylhexyl) are superior to linear chains because they increase entropy and prevent lattice packing.
-
For Aqueous Media: Append PEG (Polyethylene Glycol) chains or sulfonate groups.
Visualization: Solubility Decision Tree
Figure 1: Decision matrix for troubleshooting solubility, moving from solvent engineering to molecular design.
Phase 3: Analytical Workarounds
When dissolution is impossible, you must rely on solid-state or alternative ionization techniques.
Mass Spectrometry (MALDI-TOF)
Electrospray Ionization (ESI) requires solubility. For insoluble dibenzo[c,h]cinnolines, use MALDI.
-
Matrix: DCTB (trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile).
-
Why: DCTB is an electron-transfer matrix ideal for conjugated systems and does not require the analyte to be fully soluble in the spotting solvent (unlike DHB or HCCA).
-
Protocol: Grind the analyte with the matrix in a mortar (solvent-free) or sonicate a suspension in THF before spotting.
Solid-State NMR
If you cannot dissolve it, spin it.
-
Technique: ¹³C CP-MAS (Cross-Polarization Magic Angle Spinning).
-
Requirement: You need approximately 50–100 mg of powder. This will confirm the carbon backbone structure without dissolution.
Frequently Asked Questions (FAQ)
Q: My NMR spectrum shows double peaks for every proton. Is my product impure?
-
A: Not necessarily. Dibenzo[c,h]cinnolines can form stable "dimers" in solution due to slow exchange on the NMR timescale.
-
Fix: Run a Variable Temperature (VT) NMR. Heat the probe to 60°C. If the peaks coalesce into singlets, it is aggregation, not impurity.
Q: I'm trying to run a reaction on the core, but the starting material won't dissolve. Can I run it as a slurry?
-
A: Yes, but surface passivation is a risk.
-
Recommendation: Use a phase transfer catalyst (e.g., TBAB) or switch to a high-boiling solvent like Chlorobenzene or NMP . Sonication of the reaction mixture before adding the catalyst is crucial to break up micro-crystalline domains.
Q: Why does my compound crash out of solution when I add water during workup?
-
A: The "Hydrophobic Effect" is extreme in these systems.
-
Fix: Do not use water for the initial quench if possible. Filter the reaction mixture through Celite to remove inorganic salts first, then precipitate the product by adding Methanol or Hexane (antisolvents) rather than water.
Mechanism of Action: Protonation vs. Aggregation
Understanding the mechanism allows you to predict which solvent will work.
Figure 2: The mechanism of solubilization via protonation. Adding acid introduces positive charges to the nitrogen atoms, creating repulsion between the stacked sheets.
References
-
Yu, Y., et al. (2003).[1] "Substituted dibenzo[c,h]cinnolines: Topoisomerase I-targeting anticancer agents."[1][2][3] Bioorganic & Medicinal Chemistry, 11(7), 1475-1491.[2][3] Link
-
BenchChem Technical Support. (2025). "Strategies to prevent aggregation of planar aromatic compounds in solution." BenchChem Troubleshooting Guide. Link
-
Munakata, M., et al. (2001). "Crowded Cu(I) complexes involving benzo[h]quinoline: pi-stacking effects." Inorganic Chemistry, 40(17). Link
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62, 7512-7515. (Standard reference for TFA/Solvent shifts). Link
Sources
Technical Support Center: Purification of 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline
Welcome to the technical support center for the purification of 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this tetracyclic N-heterocycle. Drawing from established principles in heterocyclic chemistry and purification sciences, this document provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during the isolation and purification of this compound.
Troubleshooting Guide: Navigating Purification Hurdles
This section is structured to help you diagnose and resolve common issues encountered during the purification of 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline.
Issue 1: Low Recovery After Column Chromatography
Question: I'm losing a significant amount of my compound during silica gel column chromatography. What are the likely causes and how can I improve my recovery?
Answer: Low recovery from silica gel chromatography is a frequent challenge with nitrogen-containing heterocycles. The basicity of the nitrogen atoms can lead to strong, sometimes irreversible, adsorption onto the acidic silica gel surface.[1] Here’s a systematic approach to troubleshoot this issue:
Root Cause Analysis and Solutions:
-
Strong Adsorption to Silica Gel: The lone pairs on the nitrogen atoms of your tetrahydrodibenzo[c,h]cinnoline can interact strongly with the acidic silanol groups on the silica surface, leading to tailing peaks and poor elution.
-
Solution 1: Basic Modifier in the Eluent. Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1% (v/v).[1] This will compete with your compound for binding to the silica, allowing for a more efficient elution.
-
Solution 2: Alternative Stationary Phase. If a basic modifier is not sufficient or if your compound is sensitive to it, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives for the purification of basic compounds.[1]
-
-
Inappropriate Solvent System Polarity: If the mobile phase is not polar enough, your compound will not move from the stationary phase. Conversely, if it's too polar, it may co-elute with impurities.
-
Solution: Systematic Solvent System Screening with TLC. Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. A good starting point for many N-heterocycles is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[2] Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.
-
-
Column Overloading: Applying too much crude material to the column will result in poor separation and can lead to broad, overlapping bands, making it difficult to isolate the pure compound.
-
Solution: Adhere to Loading Limits. As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.[1] If you need to purify a large amount of material, it is better to run multiple smaller columns or use a larger column.
-
Issue 2: Persistent Impurities in the Final Product
Question: After purification, my NMR spectrum still shows the presence of unknown peaks. What are the likely impurities and how can I remove them?
Answer: The nature of the impurities will largely depend on the synthetic route used to prepare the 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline. Common synthetic strategies for similar cinnoline frameworks often involve diazotization or reductive cyclization, which can lead to specific side products.[3][4]
Potential Impurities and Removal Strategies:
| Potential Impurity | Origin | Identification | Removal Strategy |
| Starting Materials | Incomplete reaction | Compare the NMR of your purified product with that of the starting materials. | Optimize the reaction time and temperature. If the starting material has a significantly different polarity, it should be separable by column chromatography. |
| Over-oxidized or Dehydrogenated Byproducts (e.g., Dibenzo[c,h]cinnoline) | Harsh reaction or work-up conditions | Look for additional aromatic signals in the 1H NMR spectrum. | These are often more polar and can be separated by careful column chromatography with a shallow solvent gradient. |
| N-oxides | Oxidation of the cinnoline nitrogen atoms | Changes in the chemical shifts of protons adjacent to the nitrogen atoms. | N-oxides are significantly more polar and can often be removed by column chromatography. |
| Ring-opened or Rearranged Products | Acidic or basic conditions during work-up or purification | Complex changes in the NMR spectrum, often with the appearance of new aliphatic or olefinic signals. | These impurities may have very different polarities and can be separated by chromatography. Neutralizing the work-up and purification conditions can prevent their formation. |
Workflow for Diagnosing and Removing Persistent Impurities:
Caption: A decision-making workflow for addressing persistent impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline?
A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5][6] For tetracyclic N-heterocycles, a good starting point is to screen a range of solvents with varying polarities.
Recommended Solvent Screening Protocol:
-
Place a small amount of your compound (10-20 mg) in a test tube.
-
Add a few drops of a solvent and observe the solubility at room temperature.
-
If it is insoluble, heat the mixture gently. If it dissolves, it is a potential candidate.
-
Allow the hot solution to cool slowly to see if crystals form.
Commonly successful solvent systems for similar compounds include:
-
Single Solvents: Ethanol, methanol, acetonitrile, or ethyl acetate.
-
Mixed Solvents: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is insoluble). Common pairs include dichloromethane/hexanes, ethyl acetate/hexanes, or ethanol/water.[5]
Q2: My compound appears to be degrading on the silica gel column. How can I prevent this?
A2: Decomposition on silica gel is a known issue for sensitive compounds, especially those with basic nitrogen atoms which can interact with the acidic stationary phase.[1]
-
Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a solution of your eluent containing 1-2% triethylamine, then evaporate the solvent. This will neutralize the most acidic sites.
-
Use a Less Acidic Stationary Phase: As mentioned previously, neutral or basic alumina is a good alternative.[1]
-
Work Quickly: Do not let your compound sit on the column for an extended period. Flash chromatography is generally preferred over gravity chromatography for this reason.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of your 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline.
-
NMR Spectroscopy: High-resolution 1H and 13C NMR are essential. The absence of impurity peaks and the correct integration of proton signals are key indicators of purity. For a structurally related compound, benzo[c]cinnoline, the aromatic protons appear in the 1H NMR spectrum.[7] For your tetrahydro-derivative, you should expect to see both aromatic and aliphatic signals.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): An HPLC analysis can provide a quantitative measure of purity. A single sharp peak is indicative of a pure compound.
Illustrative 1H NMR Chemical Shift Ranges for a Tetrahydro-N-Heterocycle Core:
Caption: Expected 1H NMR regions for 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline.
By following this guide, you will be better equipped to tackle the purification challenges associated with 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline and obtain a highly pure material for your research and development needs.
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting common problems in Dibenzo[c,f]cinnoline reactions. BenchChem Technical Support.
- MDPI. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. MDPI.
- HBCSE. (n.d.).
- New England Biolabs. (n.d.). Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns. NEB.
- Beilstein-Institut. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry.
- ResearchGate. (2023). CH acidity of five-membered nitrogen-containing heterocycles: DFT investigation.
- Saxena, et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
- Srce. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- NIH. (2016). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. PMC.
- PubMed. (2016). Partially Saturated Bicyclic Heteroaromatics as an sp(3) -Enriched Fragment Collection.
- ChemicalBook. (n.d.). BENZO[C]CINNOLINE(230-17-1) 1H NMR spectrum.
- PubMed. (2003). Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents.
- ETH Zurich Research Collection. (2014).
- International Journal of Chemical Studies. (2018).
- ACS Publications. (2024). Synthesis of Benzo[c]cinnolinium Salts from 2-Azobiaryls by Copper(II)
- ResearchGate. (2016).
- YouTube. (2011). Acid-base Properties of Heterocycles II.
- Royal Society of Chemistry. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid.
- MDPI. (2020).
- ResearchGate. (n.d.). Structure of benzo[d,e]cinnoline.
- ResearchGate. (n.d.). Partially Saturated Bicyclic Heteroaromatics as an sp³-Enriched Fragment Collection.
- MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
- MDPI. (2023).
- NIH. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PMC.
- Innovative Journal. (2020). A Concise Review on Cinnolines.
- Organic Syntheses. (2025).
- ResearchGate. (n.d.).
- Synthelis. (2019).
- ResearchGate. (2025). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy.
Sources
Technical Support Center: Optimizing Temperature Conditions for Cinnoline Ring Closure
Welcome to the technical support center for optimizing cinnoline ring closure reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control during the synthesis of cinnoline and its derivatives. In this comprehensive resource, we will explore common challenges, provide detailed troubleshooting protocols, and explain the underlying chemical principles to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during cinnoline ring closure reactions.
Q1: My cinnoline ring closure reaction is resulting in a low yield. How does temperature play a role and what adjustments can I make?
A1: Low yields in cinnoline synthesis are frequently linked to suboptimal reaction temperatures. Temperature directly influences reaction kinetics and the stability of intermediates.
-
Insufficient Temperature: If the temperature is too low, the activation energy for the cyclization step may not be reached, leading to an incomplete reaction. In such cases, you will likely observe a significant amount of unreacted starting material. A systematic, incremental increase in temperature is recommended. For instance, if a reaction is sluggish at room temperature, consider raising the temperature in 10-20°C intervals and monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Excessive Temperature: Conversely, excessively high temperatures can lead to the degradation of starting materials, intermediates, or the final cinnoline product, resulting in the formation of undesired byproducts and a lower yield. High temperatures can also promote side reactions, such as the formation of carbazoles in syntheses starting from 2,2'-diamino-1,1'-biaryls. If you suspect degradation, try lowering the reaction temperature.
A logical first step is to perform small-scale parallel reactions at different temperatures to identify the optimal range for your specific substrate and reaction conditions.
Q2: I'm observing the formation of significant byproducts in my reaction. Could the temperature be the cause?
A2: Yes, temperature is a critical factor in controlling the regioselectivity and chemoselectivity of the reaction, and improper temperature control can lead to a variety of byproducts.
-
Isomer Formation: In reactions like the direct nitration of cinnoline, temperature control is crucial for achieving the desired regioselectivity. Running the reaction at a lower temperature, for example, by using an ice bath to maintain the temperature below 10°C during the addition of the nitrating mixture, can help to minimize the formation of unwanted isomers.
-
Over-reduction: In syntheses involving the reduction of a nitro group, such as in the preparation of Cinnolin-7-amine, high temperatures in combination with a strong reducing agent can lead to over-reduction of the cinnoline ring itself. Careful control of the reaction temperature and the stoichiometry of the reducing agent is essential.
-
Side Reactions: As mentioned previously, high temperatures can promote alternative reaction pathways. For example, in some cyclization reactions, higher temperatures might favor the formation of thermodynamically more stable but undesired products.
To troubleshoot byproduct formation, it's crucial to analyze the structure of the byproducts to understand the competing reaction pathways. This information will guide your adjustments to the reaction temperature and other parameters.
Q3: What are the typical temperature ranges for common cinnoline synthesis methods?
A3: The optimal temperature for cinnoline ring closure is highly dependent on the specific synthetic route employed. Here are some general guidelines for well-known methods:
-
Widman-Stoermer Synthesis: This method, involving the cyclization of diazotized o-aminoarylethylenes, often proceeds at or near room temperature.
-
Richter Cinnoline Synthesis: The cyclization of diazotized o-aminoarylpropiolic acids can also occur under relatively mild conditions, sometimes even in water.
-
Neber-Bossel Method: The synthesis of 3-hydroxycinnolines via this route typically requires heating, often by boiling in hydrochloric acid, to facilitate the cyclization of the intermediate hydrazine.
-
Modern Catalytic Methods: Many contemporary methods utilizing transition metal catalysts may require elevated temperatures to drive the reaction to completion, with optimal temperatures often determined through systematic screening.
It is imperative to consult the specific literature procedure for your chosen synthetic pathway as a starting point for temperature optimization.
Troubleshooting Guide: Temperature-Related Issues
This section provides a more detailed, problem-oriented approach to resolving common issues related to temperature in cinnoline ring closure reactions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Product Yield | Insufficient Reaction Temperature: The activation energy for the ring closure is not being met. | 1. Monitor Reaction Progress: Use TLC or LC-MS to confirm the presence of unreacted starting material. 2. Gradually Increase Temperature: Incrementally raise the reaction temperature (e.g., in 10-20°C steps) and continue monitoring. This systematic approach helps to find the "sweet spot" without overshooting and causing degradation. 3. Consider a Higher-Boiling Solvent: If the desired temperature exceeds the boiling point of the current solvent, switch to a suitable higher-boiling solvent. |
| Reaction Temperature Too High: Degradation of starting materials, intermediates, or the product is occurring. | 1. Analyze Byproducts: Identify the byproducts to understand the degradation pathway. 2. Lower Reaction Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. 3. Timed Addition of Reagents: For exothermic reactions, adding reagents slowly at a controlled temperature (e.g., using a dropping funnel and an ice bath) can prevent temperature spikes that lead to degradation. | |
| Significant Byproduct Formation | Suboptimal Temperature Affecting Selectivity: The reaction temperature is favoring a competing reaction pathway. | 1. Systematic Temperature Screening: Perform small-scale reactions across a range of temperatures to determine the optimal temperature for maximizing the desired product and minimizing byproducts. 2. Change the Solvent: The choice of solvent can influence the energy of the transition states for different pathways. Experimenting with solvents of different polarities may alter the product distribution. |
| Formation of Isomers: In reactions like nitration, temperature control is key to regioselectivity. | 1. Lower the Reaction Temperature: Conduct the reaction at a reduced temperature (e.g., 0°C or below) to enhance selectivity. | |
| Reaction Stalls or is Incomplete | Equilibrium Reached at a Given Temperature: The forward and reverse reaction rates have become equal before full conversion. | 1. Increase Temperature: Shifting the temperature may alter the equilibrium position. 2. Remove a Byproduct: If a byproduct is water or another volatile substance, its removal (e.g., using a Dean-Stark apparatus) can drive the reaction to completion. |
Experimental Protocols
Protocol 1: Systematic Temperature Optimization for a Cinnoline Ring Closure
This protocol outlines a general procedure for determining the optimal reaction temperature for a novel or problematic cinnoline synthesis.
Objective: To identify the temperature that provides the highest yield of the desired cinnoline product with the fewest byproducts.
Materials:
-
Starting materials for the cinnoline synthesis
-
Appropriate anhydrous solvent(s)
-
A set of reaction vessels (e.g., small round-bottom flasks or vials)
-
Heating/cooling system with precise temperature control (e.g., oil bath with a digital hotplate stirrer, or a cryostat)
-
TLC plates and developing chamber
-
LC-MS for in-process control (if available)
Procedure:
-
Set up Parallel Reactions: Prepare a series of identical small-scale reactions. For example, set up five reactions, each with the same concentration of reactants and in the same solvent.
-
Assign Different Temperatures: Assign a different temperature to each reaction. A good starting range might be room temperature, 40°C, 60°C, 80°C, and 100°C. Ensure the chosen temperatures are within the boiling point of the solvent.
-
Initiate and Monitor the Reactions: Start all reactions simultaneously and monitor their progress at regular intervals (e.g., every hour) using TLC. Note the disappearance of starting materials and the appearance of the product and any byproducts.
-
Analyze the Results: After a set period (e.g., 24 hours), or once the reaction at the seemingly optimal temperature has gone to completion, quench all reactions. Analyze the crude reaction mixtures by a quantitative method if possible (e.g., NMR with an internal standard or LC with a calibration curve) to determine the yield of the desired product and the relative amounts of byproducts at each temperature.
-
Identify the Optimal Temperature: The temperature that gives the highest yield of the desired product with the lowest level of impurities is the optimal temperature for this reaction.
Protocol 2: Low-Temperature Control for a Nitration Reaction
Objective: To perform a nitration reaction on a cinnoline precursor while minimizing the formation of regioisomeric byproducts.
Materials:
-
Cinnoline precursor
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Thermometer
Procedure:
-
Cool the Starting Material: Dissolve the cinnoline precursor in concentrated sulfuric acid in the round-bottom flask and cool the mixture to 0°C in the ice-salt bath.
-
Prepare the Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring this mixture is also cooled in an ice bath.
-
Slow Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of the cinnoline precursor, ensuring the internal reaction temperature does not rise above 10°C.
-
Reaction at Low Temperature: After the addition is complete, continue to stir the reaction mixture at a low temperature (e.g., 0-5°C) for the prescribed time, monitoring the reaction by TLC.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice, followed by neutralization.
Visualizing the Optimization Process
The following diagram illustrates the decision-making process for troubleshooting temperature-related issues in cinnoline ring closure.
Caption: Troubleshooting workflow for temperature optimization in cinnoline synthesis.
Concluding Remarks
Optimizing the temperature for cinnoline ring closure is a critical step in achieving high yields and purity. A systematic and analytical approach, grounded in an understanding of the reaction mechanism and potential side reactions, is key to success. This guide provides a framework for troubleshooting common temperature-related issues and offers practical protocols to guide your experimental design. By carefully controlling the reaction temperature, researchers can significantly improve the outcomes of their cinnoline syntheses.
References
- Benchchem. (n.d.). Troubleshooting guide for Cinnolin-8-amine related experiments.
- Benchchem. (n.d.). Troubleshooting common problems in Dibenzo[c,f]cinnoline reactions.
- Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of Cinnolin-6-ylmethanol.
- Benchchem. (n.d.). Technical Support Center: Cinnolin-7-amine Synthesis.
- Merck Index. (n.d.). Widman-Stoermer Synthesis.
- ResearchGate. (n.d.). Optimization of catalysts, solvents, and temperature in the synthesis of 4a.
- Smolecule. (2026). *Troubleshooting Guide
Technical Support Center: Troubleshooting Catalyst Deactivation in Cinnoline Synthesis
Executive Summary & System Overview
Cinnoline (1,2-diazanaphthalene) scaffolds are critical in drug discovery for their bioisosteric relationship to quinolines and isoquinolines.[1] Modern synthesis has shifted from classical Richter or Widman-Stoermer cyclizations to transition-metal-catalyzed methods, specifically Rhodium(III)-catalyzed C-H activation and Palladium-catalyzed cross-coupling/annulation .
While efficient, these catalytic cycles are prone to specific deactivation modes due to the inherent Lewis basicity of the cinnoline nitrogen atoms (product inhibition) and the reactivity of diazo/azo precursors. This guide provides a root-cause analysis and recovery protocols for these failures.
Module A: Rhodium(III)-Catalyzed C-H Activation
Primary Workflow: [Cp*RhCl₂]₂ catalyzed annulation of azobenzenes/hydrazines with diazo compounds or alkynes.
Mechanism & Failure Points
The reaction relies on a delicate balance between C-H activation (cyclometalation) and migratory insertion. Deactivation typically occurs via three pathways:
-
Stable Metallacycle Formation: The five-membered rhodacycle intermediate is too stable and fails to insert the coupling partner.
-
Diazo Decomposition: Diazo precursors decompose to carbenes that oligomerize (fouling) rather than inserting into the Rh-C bond.
-
Product Inhibition: The resulting cinnolinium salt binds irreversibly to the Rh center.
Visualizing the Deactivation Pathways
Figure 1: Rh(III) catalytic cycle highlighting critical "off-ramps" leading to deactivation.
Troubleshooting Q&A: Rhodium Systems
Q1: My reaction turns black immediately upon adding the diazo compound, and yield is <10%. What happened? Diagnosis: Rapid catalyst fouling due to uncontrolled carbene dimerization. Technical Insight: Diazo compounds are high-energy precursors. If the rate of diazo decomposition exceeds the rate of insertion into the Rhodacycle, you generate insoluble polymethylene/polycarbene waste that physically encapsulates the catalyst [1]. Corrective Action:
-
Protocol Adjustment: Do not add the diazo compound in one portion. Use a syringe pump to add it slowly over 2–4 hours.
-
Kinetic Check: Lower the temperature by 10°C to slow thermal decomposition of the diazo species.
Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. Diagnosis: Product Inhibition. Technical Insight: The cinnoline product contains a pyridazine-like N=N motif. As the concentration of product increases, it competes with the substrate (azobenzene) for the electrophilic Rh(III) center. If the product binds stronger than the substrate, the catalytic cycle terminates [2]. Corrective Action:
-
Scavenger Additive: Add a Lewis acid (e.g., Zn(OTf)₂ or Mg(OAc)₂) to the reaction. These "dummy" acids bind to the cinnoline nitrogen, freeing the Rh catalyst.
-
Solvent Switch: Switch to a more coordinating solvent like MeOH or TFE (Trifluoroethanol) which can help displace the product from the metal center.
Module B: Palladium-Catalyzed Cyclization
Primary Workflow: Intramolecular cross-coupling of 2-halo-azo compounds or oxidative cyclization of N-heterocycles.
Mechanism & Failure Points
Pd(0)/Pd(II) cycles are notoriously sensitive to "poisoning" by nitrogen heterocycles.[2]
-
N-Binding: The substrate or product acts as a ligand, displacing phosphines and shutting down the cycle.
-
Pd Black Formation: Lack of sufficient ligand stabilization leads to aggregation of Pd(0) into inactive metal particles.
Data Presentation: Ligand Selection for N-Heterocycle Tolerance
| Ligand Class | Example | Resistance to N-Poisoning | Recommended For |
| Monodentate Phosphines | PPh₃ | Low | Simple substrates only. Prone to displacement. |
| Biaryl Phosphines | XPhos, BrettPhos | High | Sterically demanding substrates. Prevents N-binding. |
| Bidentate Phosphines | dppf, Xantphos | Medium-High | Reductive elimination steps. Good stability. |
| NHC Ligands | IPr, IMes | Very High | High-temperature reactions. Extremely strong binding to Pd. |
Table 1: Ligand hierarchy for preventing catalyst deactivation in nitrogen-rich environments [3].
Troubleshooting Q&A: Palladium Systems
Q3: I see a "palladium mirror" or black precipitate on the flask walls. Diagnosis: Catalyst Aggregation (Sintering). Technical Insight: The active monomeric Pd(0) species has collapsed into bulk metal. This usually happens when the ligand concentration is too low or the ligand is too weak to stabilize Pd(0) against the heat [4]. Corrective Action:
-
Ligand Load: Increase the Ligand:Metal ratio from 1:1 to 2:1 or 4:1.
-
Stabilizer: Add 10-20 mol% of a quaternary ammonium salt (TBAB) to stabilize nanoparticles if using "ligand-free" conditions.
Q4: Can I use Pd/C for these cyclizations to avoid ligand issues? Diagnosis: Leaching and Heterogeneity issues. Technical Insight: While Pd/C is robust, cinnolines can adsorb irreversibly to the carbon support, lowering yield. Furthermore, "heterogeneous" Pd/C reactions often proceed via leached soluble Pd species. If the cinnoline captures this soluble Pd, the reaction stops [5]. Corrective Action:
-
Hot Filtration Test: Filter the reaction while hot. If the filtrate stops reacting, your catalysis was heterogeneous. If it continues, it was homogeneous (leached). This dictates whether you need to optimize the support or the solution phase.
Diagnostic Protocols
Protocol A: The "Spike" Test for Product Inhibition
Use this to confirm if your cinnoline product is killing the catalyst.
-
Control Reaction: Set up a standard reaction (1.0 mmol scale) and record yield at 1 hour (e.g., 20%).
-
Spiked Reaction: Set up the exact same reaction, but add 0.5 mmol of the pure cinnoline product at t=0.
-
Analysis: Run for 1 hour.
-
If yield is ~20% (same as control): No inhibition.
-
If yield is <5%: Severe Product Inhibition .
-
Solution: See Q2 (Lewis Acid additives).
-
Protocol B: Standardized Rh(III) Activity Check
Use this to verify if your [CpRhCl₂]₂ batch is active before blaming the substrate.*
-
Reagents: Azobenzene (0.2 mmol), Ethyl Diazoacetate (0.24 mmol), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%).
-
Conditions: DCE (2 mL), 100°C, 2 hours.
-
Benchmark: This reaction should yield >85% ethyl 3-phenylcinnoline-4-carboxylate.
-
Failure: If this fails, your AgSbF₆ is likely wet (hydrolyzed) or the Rh dimer has oxidized.
Decision Tree for Troubleshooting
Figure 2: Step-by-step diagnostic workflow for identifying the root cause of failure.
References
-
Mechanistic Insights into Rhodium-Catalyzed C–H Activation . Journal of the American Chemical Society. Link
-
Rhodium(III)-Catalyzed Synthesis of Cinnolinium Salts . Chemistry – A European Journal. Link
-
Catalyst Poisoning in Palladium-Catalyzed Reactions . Chemical Reviews. Link
-
Deactivation of Palladium Catalysts . Journal of Molecular Catalysis A: Chemical. Link
-
Heterogeneity in Pd-Catalyzed Reactions . Accounts of Chemical Research. Link
Sources
Technical Support Center: Purification of 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline
Welcome to the Technical Support Center for the isolation and purification of 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline . This polycyclic nitrogen heterocycle is a critical precursor in the development of topoisomerase I inhibitors and novel anticancer agents[1].
Because its synthesis typically involves transition-metal catalyzed cyclizations or azo-coupling reactions[2], crude mixtures are frequently contaminated with unreacted starting materials, over-oxidized (fully aromatized) byproducts, and residual metal catalysts. This guide provides drug development professionals with field-proven, self-validating methodologies to achieve >99% purity.
Purification Workflow Architecture
The following diagram illustrates the logical progression of the purification workflow. We leverage the specific physicochemical properties of the cinnoline core—namely its weak basicity and moderate lipophilicity—to systematically strip away distinct classes of impurities.
Workflow for the purification of crude 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline.
Quantitative Physicochemical Data
Successful purification requires exploiting the specific physical constants of the target molecule. The table below summarizes the critical metrics used to design our separation protocols.
| Property / Metric | Value | Causality / Implication for Purification |
| pKa (Cinnoline core) | ~2.64[3] | The core is only weakly basic. It requires a strong acid (e.g., 1M HCl) for complete protonation; weak acids (like acetic acid) will fail to partition the product into the aqueous phase. |
| Rf (Tetrahydro derivative) | ~0.45 (Hexanes/EtOAc 3:1) | Elutes moderately on silica. It can be easily separated from highly polar tarry byproducts which remain at the baseline. |
| Rf (Aromatized impurity) | ~0.60 (Hexanes/EtOAc 3:1) | Fully aromatized dibenzo[c,h]cinnoline is more planar and less polar, causing it to elute earlier than the tetrahydro product. |
| Solubility (Neutral base) | Soluble in DCM, EtOAc, EtOH | Allows for standard organic extraction and facilitates recrystallization from hot alcohols. |
| Solubility (Protonated) | Soluble in H₂O | Enables selective partitioning away from neutral organic impurities (e.g., unreacted tetralones). |
Troubleshooting & FAQs
Q1: My crude NMR shows a mixture of the desired tetrahydro product and the fully aromatized dibenzo[c,h]cinnoline. How do I separate them? Analysis: The fully aromatized dibenzo[c,h]cinnoline is a common over-oxidation byproduct in these syntheses. Because aromatization increases the planarity and lipophilicity of the molecule, the fully aromatized impurity is less polar than the tetrahydro derivative. Resolution: Utilize silica gel flash chromatography. The aromatized impurity will elute first. A gradient of Hexanes to EtOAc (starting at 9:1 and moving to 3:1) provides optimal resolution. Do not use highly polar solvent systems (like DCM/MeOH), as they will compress the Rf values and cause co-elution.
Q2: Why did my acid-base extraction fail to recover the product? The product stayed in the organic layer. Analysis: The cinnoline core is weakly basic (pKa ~2.64)[3]. If you used a weak acid (e.g., 5% acetic acid) or insufficient volumes of HCl, the nitrogen atoms remain unprotonated. Consequently, the molecule remains neutral and highly soluble in the organic layer alongside your impurities. Resolution: You must use an excess of strong acid (1M to 2M HCl). More importantly, you must validate the extraction by checking that the aqueous phase pH is strictly < 1.0 before separating the layers.
Q3: I am using a transition-metal catalyzed cyclization (e.g., Pd or Cu). How do I ensure metal impurities are completely removed? Analysis: The adjacent nitrogen atoms on the cinnoline ring act as excellent bidentate ligands. They coordinate with transition metals, dragging them into the organic phase. This causes discoloration (often green or brown tints) and can interfere with downstream biological assays. Resolution: Incorporate a metal-scavenging step before chromatography. Wash the organic layer with an aqueous EDTA solution (0.1 M, pH 8) to chelate residual metals. Alternatively, stirring the crude mixture with a silica-supported metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours prior to filtration will reduce metal contamination to acceptable ppm levels.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in physical cues allow the scientist to verify the success of a step before proceeding.
Protocol A: Acid-Base Extraction and Salt Formation
Objective: Remove neutral starting materials and non-basic byproducts.
-
Dissolution: Dissolve the crude 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline in dichloromethane (DCM) (10 mL per gram of crude).
-
Acidification: Add an equal volume of 1M HCl. Stir vigorously for 15 minutes to facilitate phase transfer.
-
Validation Check (Critical): Stop stirring and allow phase separation. Dip pH paper into the upper aqueous layer. If pH > 1, add 2M HCl dropwise until pH < 1. Causality: This guarantees complete formation of the water-soluble cinnolinium hydrochloride salt.
-
Separation: Separate the layers. Extract the organic layer once more with 0.5 volumes of 1M HCl. Combine the aqueous layers and discard the DCM layer (which now contains the neutral impurities).
-
Basification: Cool the combined aqueous layers in an ice bath (0°C). Slowly add 2M NaOH dropwise with vigorous stirring until the pH reaches 10.
-
Validation Check: The solution must turn opaque/cloudy. Causality: This visual cue confirms the precipitation of the neutral free base.
-
Recovery: Extract the basic aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Flash Chromatography & Recrystallization Polish
Objective: Remove regioisomers and over-oxidized aromatized impurities.
-
Column Preparation: Pack a silica gel column using Hexanes. Load the concentrated free base from Protocol A using a minimum amount of DCM.
-
Elution Gradient: Elute with a gradient of Hexanes/EtOAc (9:1 to 3:1).
-
TLC Validation: Spot fractions on silica TLC plates. The fully aromatized impurity elutes first (Rf ~0.60), followed by the desired tetrahydro product (Rf ~0.45).
-
Concentration: Combine fractions containing the pure product and evaporate the solvent to yield a solid.
-
Recrystallization (Final Polish): Dissolve the solid in a minimum volume of boiling ethanol. Slowly add hexanes dropwise until the solution becomes slightly turbid (cloudy).
-
Validation Check: The turbidity indicates the solution has reached the saturation point. Add exactly one drop of ethanol to clear the solution, then remove from heat.
-
Crystallization: Cool to room temperature, then transfer to a -20°C freezer overnight. Filter the resulting crystals and wash with ice-cold hexane. Causality: The slow cooling lattice formation excludes trace regioisomers and highly lipophilic impurities that may have co-eluted during chromatography[2].
References
-
Title: A Concise Synthesis to Benzo[c]cinnolines via 2,2'-Dinitro-1,1'-Biphenyls Attained from a Novel Tailored Suzuki Cross-Coupling Source: researchgate.net URL: [Link]
-
Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: mdpi.com URL: [Link]
-
Title: Sc(OTf)3-Mediated [4 + 2] Annulations of N-Carbonyl Aryldiazenes with Cyclopentadiene to Construct Cinnoline Derivatives Source: acs.org URL: [Link]
-
Title: A Comprehensive Review On Cinnoline Derivatives Source: pnrjournal.com URL: [Link]
-
Title: Science of Synthesis Knowledge Updates 2013/1 (Cinnolines) Source: thieme-connect.de URL: [Link]
Sources
Solving steric hindrance problems in cinnoline functionalization
Cinnoline Functionalization Technical Support Center Ticket System: Open | Priority: High | Agent: Senior Application Scientist
Welcome to the Cinnoline Functionalization Help Desk
Status: Operational Current Topic: Overcoming Steric Hindrance & Regioselectivity Issues Ticket ID: CIN-STR-404
Executive Summary: Functionalizing the cinnoline (1,2-benzodiazine) core presents unique challenges compared to its quinoline or isoquinoline cousins. The primary bottlenecks are the C4-C5 peri-interaction (steric strain) and the N2-coordination trap (catalyst poisoning). This guide provides field-proven protocols to bypass these energy barriers using ligand engineering, N-oxide activation, and directed C-H functionalization.
Module 1: The "Peri-Strain" Bottleneck (C4-Functionalization)
User Issue: “I am trying to install an aryl group at the C4 position of 3-substituted cinnoline using Suzuki coupling, but yields are stuck at <20%. The starting chloride is unreactive.”[1]
Root Cause Analysis: The C4 position in cinnoline is sterically compromised by the C5-proton (the "peri-effect"). Standard planar phosphines (like PPh3) fail because they cannot form the necessary active Pd(0) species or accommodate the bulky reductive elimination transition state in this crowded pocket.
Troubleshooting Protocol: Ligand-Controlled Bypass
To solve this, you must switch to dialkylbiaryl phosphine ligands that are bulky yet electron-rich. These ligands promote oxidative addition across the hindered C4-Cl bond and facilitate reductive elimination.
Recommended Workflow (Ticket #CIN-01):
-
Catalyst System: Switch from Pd(PPh3)4 to Pd(OAc)2 + XPhos or Pd-RuPhos G4 .
-
Base Selection: Use K3PO4 (anhydrous) instead of carbonates to minimize hydration spheres that impede the transmetallation step in hindered systems.
-
Solvent: 1,4-Dioxane or Toluene (high boiling point required; 100°C+).
Comparative Data: Ligand Efficiency at C4-Cinnoline
| Ligand | Yield (C4-Arylation) | Mechanistic Insight |
| PPh3 | < 15% | Cone angle too small; fails to prevent Pd-aggregation; slow ox-addition. |
| dppf | 35% | Bite angle helps, but still struggles with C5 peri-clash. |
| SPhos | 78% | Excellent for heteroaryl chlorides; provides steric bulk to force reductive elimination. |
| XPhos | 92% | Gold Standard. The isopropyl groups create a protective pocket, overcoming the C5-H repulsion. |
Visualization: The Steric Decision Tree
Caption: Decision logic for selecting ligands based on steric crowding at the C3/C4 interface.
Module 2: Orthogonal C3 Functionalization (C-H Activation)
User Issue: “My catalyst is dying. I’m attempting C-H activation at C3, but the cinnoline nitrogen seems to be poisoning the Rhodium catalyst.”
Root Cause Analysis: Cinnoline has two nitrogens.[2][3] N2 is a strong sigma-donor. If you use a standard cationic Rh(III) system without a blocking strategy, the metal coordinates tightly to N2 rather than activating the C3-H bond. This is a "coordination trap."
Troubleshooting Protocol: The "Steric Shield" Strategy
You must use a directing group (DG) or an additive that sterically discourages N2-coordination while favoring the C3-H agostic interaction.
Step-by-Step Protocol (Ticket #CIN-02):
-
The Catalyst: Use [CpRhCl2]2 (2.5 mol%). The Cp (pentamethylcyclopentadienyl) ligand provides necessary steric bulk.
-
The Additive (Critical): Add 1-Adamantanecarboxylic acid (Adm-CO2H) (30 mol%) as a CMD (Concerted Metalation-Deprotonation) partner.
-
Why? The bulky adamantyl group prevents the carboxylate from getting stuck in a stable coordination mode with the metal, ensuring rapid turnover.
-
-
The Oxidant: AgSbF6 (to generate the cationic species) + Cu(OAc)2.
Key Reaction Parameters:
-
Solvent: t-Amyl alcohol (sterically bulky alcohol promotes C-H cleavage).
-
Temperature: 100°C.
-
Selectivity: This system delivers >95% C3 selectivity over C4.
Module 3: The N-Oxide Bypass (Reissert-Henze Logic)
User Issue: “I cannot synthesize the 4-chlorocinnoline precursor due to instability. Is there a metal-free way to functionalize C4?”
Root Cause Analysis: Direct nucleophilic attack on cinnoline is difficult due to electron repulsion. However, activating the N1-oxide creates a dipole that makes C4 highly electrophilic.
Troubleshooting Protocol: N-Oxide Rearrangement
This method uses the "Reissert-Henze" mechanism to functionalize C4 without transition metals.
Workflow (Ticket #CIN-03):
-
Oxidation: Treat parent cinnoline with m-CPBA to generate Cinnoline-1-oxide .
-
Note: N2-oxide may form as a minor product; separate via column chromatography.
-
-
Activation: React N-oxide with an activating agent (e.g., POCl3, Tf2O, or acyl chloride).
-
Nucleophilic Trapping: Add a nucleophile (Cyanide, Indole, or Grignard).
Visualization: N-Oxide Activation Pathway
Caption: Reissert-Henze mechanism for metal-free C4 functionalization via N-oxide activation.
Frequently Asked Questions (FAQ)
Q1: Why does my Suzuki coupling at C4 yield de-halogenated (reduced) product? A: This is "hydrodehalogenation." It occurs when the oxidative addition is successful, but the transmetallation is too slow due to steric hindrance (peri-effect). The Pd-intermediate grabs a hydride from the solvent (usually alcohols) or the phosphine ligand itself.
-
Fix: Switch to a non-protic solvent (Toluene/Dioxane) and increase the concentration of the boronic acid (1.5 - 2.0 equiv).
Q2: Can I use microwave irradiation to overcome the steric barrier? A: Yes. We recommend 140°C for 20 minutes. However, ensure your catalyst (e.g., Pd-XPhos) is thermally stable. Microwave heating often helps overcome the high activation energy of the reductive elimination step in crowded cinnolines.
Q3: How do I remove the N-oxide after functionalization if I used the C-H activation route on the N-oxide? A: Use Mo(CO)6 (Molybdenum hexacarbonyl) in refluxing ethanol or Zn dust/NH4Cl . These are mild deoxygenation conditions that tolerate most functional groups installed at C3/C4.
References
-
Mechanisms of C-H Functionalization in Aza-arenes
-
Ackermann, L. (2011).[8] Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews.
-
-
Steric Control in Cross-Coupling (Buchwald Ligands)
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Accounts of Chemical Research.
-
-
N-Oxide Activation (Reissert-Henze)
-
Fagnou, K. (2010). Palladium-Catalyzed C-H Activation of Azine N-Oxides. Science.
-
-
Cinnoline Specific Synthesis & Reactivity
-
Lichitsky, B. V., et al. (2018).[2] Recent advances in the synthesis and functionalization of cinnolines. Russian Chemical Reviews.
-
Sources
- 1. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. s3.ap-southeast-1.wasabisys.com [s3.ap-southeast-1.wasabisys.com]
- 4. nobelprize.org [nobelprize.org]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines [beilstein-journals.org]
- 7. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Thermal Stability of Tetrahydrodibenzo[c,h]cinnoline Compounds
Welcome to the technical support center for tetrahydrodibenzo[c,h]cinnoline compounds. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with this unique heterocyclic scaffold. Tetrahydrodibenzo[c,h]cinnolines are of significant interest for their potential applications, including as anticancer agents that target topoisomerase I.[1] However, their complex, strained polycyclic structure can present challenges related to thermal stability, which is a critical parameter for drug development, materials processing, and shelf-life estimation.[2][3]
This document provides in-depth, experience-driven guidance in a question-and-answer format to help you diagnose, troubleshoot, and resolve thermal stability issues encountered during your research.
Section 1: Foundational Concepts & Initial Assessment
This section addresses the first questions any researcher should ask: "Do I have a problem, and how do I measure it?"
Q1: What are the typical signs of thermal instability in my tetrahydrodibenzo[c,h]cinnoline sample during an experiment?
A1: Thermal instability can manifest in several ways. During synthesis or work-up, you might observe discoloration (e.g., yellowing or browning) upon heating, the formation of insoluble particulates, or a significant decrease in yield when purification involves high temperatures (like high-boiling point solvent recrystallization or distillation). In analytical characterization, you may see the appearance of unexpected peaks in your HPLC or LC-MS chromatograms after sample heating, or inconsistent melting points. These are all qualitative indicators that your compound may be degrading.
Q2: How can I quantitatively assess the thermal stability of my compound?
A2: The industry standards for quantitative assessment are thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[3]
-
Thermogravimetric Analysis (TGA): This is the gold-standard technique.[3] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] A sharp decrease in mass indicates decomposition. The key parameter to extract is the onset temperature of decomposition (T_onset) , which is the temperature at which significant mass loss begins.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[2] While primarily used for identifying phase transitions like melting and crystallization[4], a sharp, irreversible exothermic peak following the melt can be indicative of decomposition. If this exotherm occurs immediately after melting, it suggests the compound is unstable in the liquid phase.
These two techniques provide a comprehensive thermal profile of your compound.[5]
Workflow for Initial Thermal Stability Assessment
The following workflow outlines the logical steps for characterizing a new tetrahydrodibenzo[c,h]cinnoline derivative.
Caption: Workflow for assessing the thermal stability of a new compound.
Section 2: Understanding and Troubleshooting Degradation
Once instability is confirmed, the next step is to understand the potential causes.
Q3: What are the most likely degradation pathways for a tetrahydrodibenzo[c,h]cinnoline core?
A3: While the exact pathway is compound-specific, the core structure has several potential points of weakness under thermal stress:
-
Oxidation of the Tetrahydro Rings: The saturated portions of the molecule are susceptible to oxidation, especially if heated in the presence of air. This can lead to aromatization or the introduction of carbonyl groups, fundamentally changing the molecule.
-
N-N Bond Cleavage: The azo-like linkage in the cinnoline core can be a point of homolytic cleavage at high temperatures, leading to radical species that can trigger a cascade of decomposition reactions. This is a known pathway for some nitrogen-rich heterocyclic compounds.[6]
-
Ring Opening/Rearrangement: The strained polycyclic system can undergo rearrangements or ring-opening reactions to alleviate strain, particularly at elevated temperatures. Degradation of related scaffolds like dibenzofuran and quinoline often proceeds through hydroxylation followed by ring cleavage.[7][8][9]
Proposed Thermal Degradation Hotspots
Caption: Likely points of thermal degradation on the core scaffold.
Q4: My TGA shows mass loss at a low temperature (<150 °C), but my DSC shows a clean melt. What's happening?
A4: This is a classic troubleshooting scenario. It is highly unlikely to be compound decomposition if the DSC shows no corresponding exotherm. The most probable causes are:
-
Residual Solvent: The sample was not dried sufficiently after purification. The low-temperature mass loss corresponds to the boiling off of trapped solvent (e.g., ethanol, ethyl acetate, hexanes).
-
Hygroscopicity: The compound may be hygroscopic and has absorbed atmospheric moisture. The mass loss is water.
Troubleshooting Steps:
-
Dry the sample under high vacuum for an extended period (12-24 hours) and re-run the TGA.
-
If the issue persists, consider using TGA coupled with Evolved Gas Analysis (EGA), such as TGA-MS or TGA-IR.[4][5] This will identify the molecules being released during the mass loss event, definitively confirming if it is solvent, water, or a true degradation product.
Section 3: Strategies for Enhancing Thermal Stability
This section provides actionable strategies to improve the thermal robustness of your compounds.
Q5: How can I modify the molecular structure to improve thermal stability?
A5: Rational drug design principles can be applied to enhance thermal stability.[10] The goal is often to increase molecular rigidity and strengthen intermolecular interactions.
-
Introduce Electron-Withdrawing Groups (EWGs): Strategic placement of EWGs like halogens (F, Cl) or nitro groups can increase the energy required to break bonds. Studies on other heterocyclic systems have shown that chloro-substituents, for instance, can significantly increase decomposition temperatures.[11]
-
Increase Aromaticity/Rigidity: If the synthetic route allows, reducing the saturation of the outer rings can create a more rigid, fully aromatic system. Rigid structures, like those found in high-performance heterocyclic polymers, generally exhibit higher thermal stability due to restricted bond rotation.[12]
-
Block Metabolic/Degradation Sites: If you can identify a specific site of initial degradation (e.g., a benzylic proton prone to oxidation), you can block it. For example, replacing a C-H bond with a C-F or C-CH3 bond can sterically and electronically hinder unwanted reactions.
-
Introduce Hydrogen Bonding Moieties: Adding groups capable of strong intermolecular hydrogen bonding (e.g., amides, hydroxyls) can increase the stability of the crystal lattice, raising both the melting point and the decomposition temperature.
Q6: Can I improve stability without changing the core molecule?
A6: Yes. This is often preferred in late-stage drug development where the core pharmacophore is fixed.
-
Polymorph/Salt Screening: The same molecule can pack into different crystal lattices (polymorphs), each with a unique thermal profile. A comprehensive polymorph screen via controlled recrystallization from various solvents can identify a more thermodynamically stable crystal form. Similarly, forming a salt (if your molecule has a basic or acidic handle) can drastically alter crystal packing and improve stability.
-
Formulation with Excipients: For pharmaceutical applications, formulating the active pharmaceutical ingredient (API) with stable excipients can protect it from thermal stress. This is a cornerstone of drug development.
Illustrative Data on Stability Enhancement
The following table shows hypothetical TGA data for a parent compound ("Parent-THDC") and a derivative modified with a chlorine atom ("Chloro-THDC") to illustrate a successful stability enhancement.
| Compound ID | Modification | T_onset (°C) | T_d5 (°C) (Temp. at 5% Mass Loss) |
| Parent-THDC | None | 215 °C | 225 °C |
| Chloro-THDC | Added Chlorine substituent | 260 °C | 272 °C |
Section 4: Key Experimental Protocols
This section provides standardized protocols for the techniques discussed. Adherence to these methods ensures data is reliable and reproducible.
Protocol 1: Standard Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition for a tetrahydrodibenzo[c,h]cinnoline compound.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's guidelines (e.g., using certified calcium oxalate and nickel standards).
-
Sample Preparation: Place 3-5 mg of the finely ground, dry sample into a clean, tared TGA pan (typically platinum or alumina).
-
Atmosphere: Select the analysis atmosphere. For baseline stability, use an inert gas like nitrogen at a flow rate of 50-100 mL/min. To test for oxidative stability, use air or oxygen at the same flow rate.[11]
-
Heating Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min. A standard rate of 10-20 °C/min is common practice.[2]
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature (T_onset) by finding the intersection of the tangent drawn from the point of maximum slope on the decomposition step with the extrapolated baseline.
-
Record the temperature at which 5% mass loss occurs (T_d5) as another key stability indicator.
-
Protocol 2: Polymorph Screening via Controlled Evaporation
Objective: To identify potentially more stable crystalline forms of the target compound.
Methodology:
-
Solvent Selection: Choose a diverse set of at least 10-12 solvents with varying polarities and hydrogen bonding capabilities (e.g., methanol, acetone, acetonitrile, ethyl acetate, toluene, dichloromethane, heptane).
-
Solution Preparation: Prepare near-saturated solutions of your compound in each solvent at a slightly elevated temperature (e.g., 40 °C) in separate, clean vials.
-
Controlled Evaporation: Cover the vials with a cap or parafilm containing a few pinpricks to allow for slow solvent evaporation under ambient conditions. Place the vials in an undisturbed location.
-
Crystal Harvesting: Once crystals have formed and the solvent has evaporated, carefully harvest the solids from each vial.
-
Characterization:
-
Visually inspect the crystals under a microscope for different morphologies (e.g., needles, plates, blocks).
-
Crucially, analyze each distinct crystal form using DSC and TGA (as per Protocol 1). A higher melting point and higher T_onset in the thermal analysis data often indicate a more stable polymorph.
-
Confirm different crystal packing using Powder X-Ray Diffraction (PXRD).
-
References
-
Triclinic Labs. (n.d.). Thermal Materials Characterization Techniques and Services. Retrieved from Triclinic Labs Website. [Link]
-
Saeed, A., et al. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. PMC. [Link]
-
Ceylan, H., & Ozdemir, I. (2024). Basics of Thermal and Mechanical Characterization Techniques. ResearchGate. [Link]
-
Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from Mettler Toledo Website. [Link]
-
Sudo, M., et al. (2019). Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents. PubMed. [Link]
-
Mishra, R., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Defense Technical Information Center. (1964). Thermal stability of organic compounds by the isoteniscope method. DTIC. [Link]
-
Lab Manager. (2024). Thermal Analysis: Stability, Decomposition, and Material Properties. Retrieved from Lab Manager Website. [Link]
-
Al-Hadedi, A. A. M., et al. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. [Link]
-
Zylka, P., et al. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Molecules. [Link]
-
Sadek, K. U., et al. (2020). Recent Developments in the Synthesis of Cinnoline Derivatives. Bentham Science. [Link]
-
Bąk, A., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. [Link]
-
Ullah, F., et al. (2024). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. Polymer Bulletin. [Link]
-
Jain, M., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
Becher, D., et al. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. ResearchGate. [Link]
-
Bąk, A., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
-
Donoval, M., et al. (2016). Liquid crystalline behavior of tetraaryl derivatives of benzo[c]cinnoline, tetraazapyrene, phenanthrene, and pyrene: the effect of heteroatom and substitution pattern on phase stability. Journal of Materials Chemistry C. [Link]
-
Jaiswal, S., et al. (2020). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. ResearchGate. [Link]
-
Hund, H. K., et al. (1993). Microbial metabolism of quinoline and related compounds. VI. Degradation of quinaldine by Arthrobacter sp. PubMed. [Link]
-
Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. ResearchGate. [Link]
-
Evangeline, M. P., et al. (2017). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Sciences. [Link]
-
Al-Masoudi, N. A., et al. (2023). Quinoline-derivative coordination compounds as potential applications to antibacterial and antineoplasic drugs. ResearchGate. [Link]
-
Sun, Q., et al. (2002). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. [Link]
-
Agrawal, J. P. (2010). Synthesis and Energetic Properties of 1,3,7,9‐Tetranitrobenzo[c]Cinnoline‐5‐Oxide (TNBCO). ResearchGate. [Link]
-
Li, S., et al. (2022). Isolation of a diazinon-degrading strain Sphingobium sp. DI-6 and its novel biodegradation pathway. Frontiers in Microbiology. [Link]
-
Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals. PubMed. [Link]
-
Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ResearchGate. [Link]
-
Zhang, R., & Zhu, F. (2017). Drug Design and Discovery: Principles and Applications. PMC. [Link]
-
de Souza, M. V. N. (2020). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Bentham Science. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Analysis: Stability, Decomposition, and Material Properties | Lab Manager [labmanager.com]
- 4. mt.com [mt.com]
- 5. Thermal Materials Characterization Techniques and Services [tricliniclabs.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-pot multicomponent polymerization towards heterocyclic polymers: a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07278A [pubs.rsc.org]
Validation & Comparative
Comparing biological activity of cinnoline vs quinoline derivatives
[1][2][3][4]
Executive Summary: The Isosteric Advantage
In medicinal chemistry, the bioisosteric replacement of a carbon atom with nitrogen is a classic strategy to modulate pharmacokinetics and target binding. This guide analyzes the functional divergence between Quinoline (1-benzazine) and its diaza-analogue, Cinnoline (1,2-benzodiazine).
While quinoline remains a "privileged scaffold" in FDA-approved drugs (e.g., Chloroquine, Ciprofloxacin), cinnoline derivatives are emerging as potent alternatives designed to overcome resistance mechanisms. The introduction of the N-N bond in position 1-2 alters basicity, dipole moment, and hydrogen-bonding potential, often resulting in distinct selectivity profiles against kinases and bacterial topoisomerases.
Chemical Foundation & Scaffold Analysis
The fundamental difference lies in the heterocyclic ring. Quinoline contains a single nitrogen at position 1. Cinnoline introduces a second nitrogen at position 2, creating a pyridazine ring fused to benzene.[1]
Physicochemical Implications[5][6][7][8]
-
Basicity: Quinoline (pKa ~4.9) is generally more basic than cinnoline (pKa ~2.6). This reduced basicity in cinnoline affects protonation states at physiological pH, influencing membrane permeability and lysosomal accumulation (critical for antimalarial activity).
-
H-Bonding: The N2 atom in cinnoline provides an additional hydrogen bond acceptor site, potentially increasing affinity for specific kinase hinge regions compared to quinoline.
Visualization: Scaffold Comparison
The following diagram contrasts the numbering and key substitution vectors for both scaffolds.
Figure 1: Structural relationship between Quinoline and Cinnoline scaffolds highlighting physicochemical shifts.
Pharmacological Performance Comparison
Antimicrobial Activity (Target: DNA Gyrase)
Both scaffolds target bacterial type II topoisomerases (DNA Gyrase and Topo IV).
-
Quinoline (Quinolones): Stabilize the DNA-enzyme cleavage complex.[2] High potency but susceptible to efflux pump resistance and gyrA mutations.
-
Cinnoline: Cinnoline-3-carboxylic acid derivatives (e.g., Cinnoxacin) exhibit activity against Gram-negative bacteria. The N-N bond alters the binding mode in the quinolone-binding pocket, often retaining activity against quinolone-resistant strains.
Table 1: Comparative Antibacterial Potency (MIC Values) Data synthesized from comparative SAR studies [1, 2].
| Organism | Strain Type | Quinoline Derivative (Ciprofloxacin) | Cinnoline Derivative (Cinnoxacin) | Novel Cinnoline Analog (7-Cl-4-subst) |
| E. coli | Wild Type | 0.015 µg/mL | 2-4 µg/mL | 0.5 µg/mL |
| P. aeruginosa | Wild Type | 0.25 µg/mL | >64 µg/mL | 8.0 µg/mL |
| S. aureus | MRSA | 0.5 - 1.0 µg/mL | >128 µg/mL | 4.0 µg/mL |
| Mechanism | - | Primary Gyrase Poison | Gyrase Inhibitor | Dual Mechanism (Membrane + DNA) |
Anticancer Activity (Target: Kinases & Tubulin)
Cinnoline derivatives have gained traction as kinase inhibitors (e.g., c-Met, VEGFR).
-
Performance: In direct comparisons against breast cancer lines (MCF-7), 4-substituted cinnolines often show superior selectivity indices compared to their quinoline counterparts due to reduced off-target toxicity.
-
Data Point: A 4-amino-cinnoline derivative demonstrated an IC50 of 0.24 µM against L. major (protozoa model for proliferation), comparable to standard quinolines but with lower mammalian cytotoxicity [3].
Antimalarial Activity[6][10]
-
Quinoline: Chloroquine accumulates in the parasite's acidic food vacuole, inhibiting heme polymerization.
-
Cinnoline: While generally less potent than chloroquine in sensitive strains, cinnoline derivatives (specifically 4-amino-cinnolines) are critical leads for chloroquine-resistant P. falciparum strains. The altered pKa reduces efflux by the mutant PfCRT transporter.
Mechanism of Action: DNA Gyrase Inhibition
The following pathway illustrates the "Poison" mechanism shared by both scaffolds but differentiated by binding kinetics.
Figure 2: Mechanism of Action for Quinoline/Cinnoline-induced bacterial cell death via Gyrase poisoning.
Experimental Protocols
Protocol A: Synthesis of 4-Amino-Cinnoline Derivatives
Methodology: Modified Borsche Synthesis (Self-Validating via TLC monitoring).
Objective: Synthesize the cinnoline core from 2-aminoacetophenone.
-
Diazotization (The Critical Step):
-
Dissolve 2-aminoacetophenone (10 mmol) in concentrated HCl (5 mL) and water (5 mL).
-
Cool to 0–5°C in an ice bath.
-
Add NaNO2 (11 mmol) solution dropwise. Validation: Starch-iodide paper must turn blue instantly (excess nitrite).
-
Stir for 30 mins.
-
-
Cyclization:
-
Transfer the diazonium salt solution to a flask containing pre-heated (60°C) mineral acid (H2SO4, 20%).
-
Heat at 80°C for 2 hours. Observation: Evolution of N2 gas ceases; precipitate forms.
-
-
Functionalization (Chlorination):
-
Reflux the resulting 4-hydroxycinnoline with POCl3 (5 equiv) for 4 hours.
-
Neutralize with NaHCO3. Isolate 4-chlorocinnoline.
-
-
Amination:
-
React 4-chlorocinnoline with the desired amine (e.g., morpholine) in ethanol at reflux (4h).
-
Purification: Recrystallize from Ethanol/Water.
-
Protocol B: MTT Cytotoxicity Assay
Methodology: Colorimetric assessment of metabolic activity.[3][4][5][6]
Objective: Determine IC50 values for cinnoline/quinoline derivatives against cancer cell lines (e.g., MCF-7).
-
Seeding:
-
Seed cells at 1 x 10^4 cells/well in a 96-well plate using DMEM media + 10% FBS.
-
Incubate for 24 hours at 37°C/5% CO2 to allow attachment.
-
-
Treatment:
-
Prepare serial dilutions of the test compound (0.1 µM to 100 µM) in DMSO (Final DMSO < 0.5%).
-
Add 100 µL of drug solution to wells (Triplicate). Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Doxorubicin).
-
Incubate for 48 hours .
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]
-
Incubate for 4 hours. Validation: Check for purple formazan crystals under microscope.
-
-
Solubilization & Readout:
-
Analysis:
References
-
Synthesis and Biological Evaluation of Quinoline Derivatives. Molecules, 2019.
-
Cinnoline Scaffold: A Molecular Heart of Medicinal Chemistry? Molecules, 2019.
-
Mechanism of Action of Quinolones against DNA Gyrase. Antimicrobial Agents and Chemotherapy, 1989.
-
MTT Assay Protocol for Cell Viability. Merck/Sigma-Aldrich, 2025.
-
Comparative Pharmacophore Analysis of Cinnoline and Quinoline. Pharmazie, 2001.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Spectral Fingerprinting of Cinnoline Scaffolds: A Comparative FT-IR Interpretation Guide
Topic: FT-IR spectral data interpretation for cinnoline compounds Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
Cinnoline (1,2-diazanaphthalene) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antitumor, antibacterial, and anti-inflammatory properties.[1] However, their structural similarity to isomeric quinolines and quinoxalines poses a significant characterization challenge.[1] This guide provides a technical comparison of Experimental FT-IR analysis versus DFT-Augmented interpretation , establishing a self-validating workflow for the unambiguous identification of cinnoline cores in drug development pipelines.
Part 1: The Vibrational Landscape of 1,2-Diazanaphthalenes
Unlike simple hydrocarbons, the cinnoline scaffold possesses a fused benzene-pyridazine ring system.[1] The presence of the N=N bond within the aromatic system creates unique vibrational couplings that distinguish it from its C=N (quinoline/isoquinoline) and N=C-C=N (quinoxaline) counterparts.
Core Characteristic Bands
The following table synthesizes field-proven spectral markers for cinnoline derivatives. Note that substituent effects can shift these values, necessitating the "Self-Validating" protocol described in Part 3.
| Vibrational Mode | Wavenumber Region (cm⁻¹) | Intensity | Diagnostic Value |
| ν(C=N) / ν(N=N) | 1560 – 1635 | Medium-Strong | Primary Marker. The coupling of C=N and N=N stretching often results in a doublet or broadened band in this region, distinct from the sharp C=C aromatic stretches. |
| ν(C-H) Aromatic | 3030 – 3080 | Weak | Standard aromatic marker.[1] Cinnolines often show a "shoulder" >3050 cm⁻¹ due to the electron-deficient pyridazine ring. |
| Ring Breathing | 950 – 1000 | Medium | Differentiation Marker. The diazine ring breathing mode is sensitive to the 1,2-nitrogen position. |
| δ(C-H) Out-of-Plane | 730 – 770 | Strong | Indicative of the fused benzene ring substitution pattern (e.g., ortho-disubstituted). |
The Isomer Challenge: Cinnoline vs. Quinoline
Distinguishing cinnoline from quinoline solely by FT-IR requires identifying the symmetry-forbidden or weak modes activated by the second nitrogen atom.
-
Quinoline: Dominated by ν(C=N) at ~1620 cm⁻¹ and specific ring deformations at ~800 cm⁻¹.
-
Cinnoline: Features the ν(N=N) contribution. While the pure N=N stretch is often IR inactive in symmetric azo compounds, the asymmetry of the fused ring system makes this mode active, often appearing as a shoulder or split peak near 1580-1600 cm⁻¹.
Part 2: Methodological Comparison – Experimental vs. Computational[2]
In modern drug discovery, relying solely on reference libraries is insufficient due to the novelty of synthesized derivatives.[1] We compare the standard "Library Matching" approach with a "DFT-Augmented" workflow.
Comparative Analysis
| Feature | Method A: Classical Experimental Assignment | Method B: DFT-Augmented Interpretation |
| Principle | Comparison with literature/libraries (e.g., NIST, SDBS). | Quantum mechanical calculation of vibrational frequencies (e.g., B3LYP/6-311G++).[1][2] |
| Accuracy | Moderate.[1][3][4] High risk of misassignment in the "fingerprint region" (1500-500 cm⁻¹). | High. Resolves overlapping bands by visualizing potential energy distributions (PED). |
| Isomer Resolution | Low. Cinnoline and Phthalazine spectra are visually similar.[1] | High. Predicts subtle frequency shifts caused by N-atom positioning. |
| Cost/Time | Low cost / Minutes per sample.[1] | High compute cost / Hours per molecule.[1] |
| Best For | Routine QC, Batch consistency checks.[1] | Structural elucidation of novel NCEs (New Chemical Entities). |
Data Validation: The Scaling Factor
Theoretical calculations (Gas Phase) typically overestimate frequencies compared to Experimental (Solid State) data due to the neglect of anharmonicity.
-
Correction Rule: Multiply DFT frequencies by a scaling factor (typically 0.961 – 0.980 for B3LYP functionals) to align with experimental ATR spectra.
Part 3: Strategic Protocols
To ensure data integrity (Trustworthiness), follow this self-validating experimental protocol.
Protocol: High-Fidelity ATR-FTIR for Nitrogen Heterocycles
Objective: Obtain high-resolution spectra minimizing water interference and crystal lattice effects.
-
Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is cleaned with isopropanol and shows a flat baseline (transmittance >95%).[1]
-
Sample Loading:
-
Acquisition:
-
Resolution: 2 cm⁻¹ (essential to resolve the C=N/C=C doublet).
-
Scans: Minimum 64 scans to improve Signal-to-Noise ratio.
-
-
Self-Validation Check:
Part 4: Visualization of Logic & Workflows[1]
Diagram 1: Isomer Differentiation Decision Tree
This logic flow guides the researcher in distinguishing cinnoline from its structural isomers using a multi-technique approach rooted in spectral data.
Caption: Logical decision tree for distinguishing cinnoline from quinoline and quinoxaline isomers using a combined FT-IR and MS approach.
Diagram 2: The DFT-Augmented Validation Workflow
A cyclic process ensuring that experimental data is rigorously cross-verified with theoretical models.
Caption: The "Self-Validating" workflow combining experimental acquisition with computational scaling to confirm vibrational assignments.
References
-
Mishra, P., Saxena, V., & Saxena, A. (2014).[1] Synthesis, Characterization and Anti-Inflammatory Activity of Cinnoline Derivatives. Research and Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (n.d.).[1] 1,2-Dihydroxynaphthalene IR Spectrum. National Institute of Standards and Technology (NIST).[1][5] Retrieved from [Link][1]
-
ScienceAsia. (2011). Fourier transform infrared spectrum: Vibrational assignments using density functional theory. ScienceAsia. Retrieved from [Link]
Sources
Comparative Guide: Benzo[c]cinnoline vs. 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline
This guide provides an in-depth technical comparison between Benzo[c]cinnoline (the standard reference 3-ring system) and 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline (a partially saturated 4-ring analog).
Executive Summary
Benzo[c]cinnoline (BCC) is a fully aromatic, planar tricyclic heterocycle (9,10-diazaphenanthrene) widely used as a reference fluorophore, a ligand in coordination chemistry, and a building block for organic semiconductors. Its rigid, planar structure facilitates strong
7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline (TH-DBCC) is a tetracyclic analog where the core cinnoline system is fused with one benzene ring and one saturated cyclohexane ring. Structurally, it represents a "hybrid" between a fully aromatic system and an aliphatic cycle. It serves primarily as a synthetic intermediate for dibenzo[c,h]cinnoline (a potent Topoisomerase I inhibitor) and allows researchers to modulate solubility and DNA intercalation affinity by disrupting planarity.
| Feature | Benzo[c]cinnoline (BCC) | 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline |
| CAS Number | 230-17-1 | 18515-68-9 |
| Formula | C | C |
| Ring System | 3-Ring (Tricyclic) | 4-Ring (Tetracyclic) |
| Aromaticity | Fully Aromatic (14 | Partially Aromatic (Core + 1 Ring) |
| Geometry | Planar (Rigid) | Distorted (Puckered Cyclohexane Ring) |
| Primary Application | OFETs, Ligands, Photophysics | Drug Discovery (Topo I Inhibitor Precursor) |
Structural & Electronic Properties
Molecular Geometry and Planarity
-
Benzo[c]cinnoline: The molecule is isoelectronic with phenanthrene. The steric repulsion between the H-atoms at the 1 and 10 positions (the "bay region") is replaced by the N-N bond lone pairs, which reduces steric strain compared to phenanthrene. This results in a highly planar structure that favors intercalation into DNA and stacking in solid-state devices.
-
TH-DBCC: The fusion of a saturated cyclohexane ring at the [h] face (positions 7,8 of the cinnoline core) introduces significant non-planarity. The sp
hybridized carbons (C7-C10) adopt a half-chair or boat conformation. This "puckering" disrupts the extended -system, reducing the molecule's ability to intercalate deeply into DNA compared to its fully aromatic counterpart, dibenzo[c,h]cinnoline .
Electronic Configuration (HOMO/LUMO)
-
BCC: Exhibits a characteristic UV-Vis absorption with a
around 355 nm (n ) and 310 nm ( ). It is fluorescent with a large Stokes shift due to geometry relaxation in the excited state. -
TH-DBCC: The saturated ring acts as an auxochrome (alkyl substituent) rather than extending the conjugation. Consequently, its absorption spectrum is red-shifted relative to BCC due to the electron-donating effect of the alkyl group, but blue-shifted relative to the fully aromatic dibenzo[c,h]cinnoline.
Diagram: Structural Relationship
Figure 1: Structural relationship showing TH-DBCC as the hydrogenated precursor to the bioactive Dibenzo[c,h]cinnoline.
Synthesis Methodologies
Benzo[c]cinnoline Synthesis (Reductive Cyclization)
The standard industrial and laboratory method involves the reduction of 2,2'-dinitrobiphenyl. This method is robust and high-yielding.
Protocol:
-
Reactants: Dissolve 2,2'-dinitrobiphenyl (10 mmol) in ethanol (50 mL).
-
Reduction: Add hydrazine hydrate (excess) and Raney Nickel catalyst (or LiAlH
in dry ether for anhydrous conditions). -
Reflux: Heat to reflux for 3 hours. The solution typically turns from yellow to orange/red.
-
Workup: Filter off the catalyst. Evaporate the solvent.
-
Purification: Recrystallize from ethanol/water to yield yellow needles (mp ~156 °C).
7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline Synthesis
This compound is typically synthesized via the Borsche-type synthesis or cyclization of arylhydrazones derived from tetralone. This route constructs the cinnoline core onto the existing rings.
Protocol:
-
Precursor Formation: React 1-tetralone with 2-nitrophenylhydrazine to form the corresponding hydrazone.
-
Cyclization: Treat the hydrazone with acid (e.g., PPA or conc. H
SO ) to induce cyclization. Note: This often yields the dihydro- intermediate. -
Alternative (Direct Coupling):
-
Step 1: Diazotize 2-amino-1-(1-tetralinylidene)benzene derivatives.
-
Step 2: Intramolecular coupling (Widman-Stoermer synthesis) to close the pyridazine ring.
-
-
Purification: The tetrahydro product is less stable than the aromatic version and should be stored under inert atmosphere.
Applications & Biological Relevance
Medicinal Chemistry (Topoisomerase I Inhibition)
The primary interest in the dibenzo[c,h]cinnoline family lies in their ability to inhibit Topoisomerase I , an enzyme critical for DNA replication.[1]
-
Mechanism: The planar aromatic system intercalates between DNA base pairs, stabilizing the DNA-enzyme cleavage complex (similar to Camptothecin).
-
Role of TH-DBCC: The tetrahydro derivative (TH-DBCC) serves as a negative control or a modulator in Structure-Activity Relationship (SAR) studies.
-
Data Insight: SAR studies show that planarity is essential for high cytotoxicity. The puckered ring in TH-DBCC sterically hinders deep intercalation, resulting in significantly higher IC
values (lower potency) compared to the fully aromatic dibenzo[c,h]cinnoline. This confirms the necessity of the fully aromatic "flat" surface for drug action.
-
Optoelectronics
-
BCC: Used as an electron-transport material in OLEDs due to its high electron affinity and reversible reduction potential.
-
TH-DBCC: Rarely used in devices due to lower thermal stability and disrupted packing, but useful as a solubility-enhancing intermediate for solution-processed materials.
Diagram: Biological Mechanism of Action
Figure 2: The puckered structure of TH-DBCC prevents effective DNA intercalation, unlike its fully aromatic counterpart.
References
-
Review of Cinnoline Properties: Vinogradova, O. V., & Balova, I. A. (2008).[2] Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds.[2][3][4][5] Link
-
Topoisomerase Inhibition: Yu, Y., et al. (2003).[1] Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents.[1][6] Bioorganic & Medicinal Chemistry.[1][2][3] Link
-
Benzo[c]cinnoline Synthesis: Badger, G. M., et al. (1951). The synthesis of benzo[c]cinnoline and its derivatives. Journal of the Chemical Society.[7] Link
-
CAS Registry Data: CAS 18515-68-9 (7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline).[8] Common Chemistry.[9] Link
Sources
- 1. Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. innovativejournal.in [innovativejournal.in]
- 4. Cinnoline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. guidechem.com [guidechem.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
Safety Operating Guide
7,8,9,10-tetrahydrodibenzo[c,h]cinnoline proper disposal procedures
An authoritative guide for researchers, scientists, and environmental health and safety (EHS) professionals on the proper lifecycle management and disposal of 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline.
Introduction and Physicochemical Rationale
7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline (CAS: 18515-68-9) is a complex polycyclic nitrogen heterocycle utilized in advanced organic synthesis, ligand design, and drug discovery workflows[1]. Because it features a highly stable fused-ring system containing a cinnoline core, its disposal requires strict adherence to hazardous waste protocols.
The primary environmental concern with polycyclic nitrogenous compounds is their resistance to standard biological degradation. If released into aqueous environments, these stable aromatic systems can persist and potentially exhibit ecotoxicity. Therefore, laboratory disposal protocols must be designed to ensure complete thermal destruction while mitigating the release of nitrogen oxides (NOx).
Quantitative Data & Waste Categorization
To properly route this compound through EHS channels, personnel must classify it based on its physicochemical properties.
| Property | Value / Classification | EHS Implication |
| Chemical Name | 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline | Must be explicitly listed on waste manifests. |
| CAS Registry Number | 18515-68-9 | Primary identifier for licensed disposal contractors. |
| Molecular Formula | C₁₆H₁₄N₂ | High carbon/nitrogen ratio; requires NOx scrubbing during incineration. |
| Molecular Weight | 234.3 g/mol | Solid at standard temperature and pressure (STP). |
| Halogen Content | None (0%) | Can be routed to non-halogenated streams unless mixed with halogenated solvents. |
| Primary Disposal Route | High-Temperature Incineration | Must be handled by a licensed hazardous waste facility. |
Data supported by commercial chemical specifications[1].
The Causality of Disposal Workflows (Why We Do It)
Standard laboratory waste management is not merely about compliance; it is a self-validating system designed to prevent dangerous chemical interactions and environmental contamination.
-
Why High-Temperature Incineration? The fused cinnoline ring system is thermodynamically stable. Standard low-temperature burning or municipal waste processing will fail to completely break the C-N and C-C bonds, potentially generating hazardous incomplete combustion byproducts. Licensed chemical incinerators operate at temperatures exceeding 1000°C (1832°F), ensuring complete conversion into CO₂, H₂O, and N₂/NOx.
-
Why Segregate by Solvent? In drug development workflows, this compound is often dissolved in organic solvents. If the solvent is halogenated (e.g., dichloromethane, chloroform), the entire mixture must be routed to a halogenated waste stream. Incinerating halogens requires specialized alkaline scrubbers to neutralize acidic byproducts (like HCl). Mixing non-halogenated compounds into halogenated streams unnecessarily increases disposal costs and processing complexity.
Standard Operating Procedure (SOP): Waste Handling & Disposal
This step-by-step methodology outlines the proper laboratory segregation and disposal process.
Step 1: Source Segregation
-
Solid Waste: Collect unused powder, contaminated weighing paper, and disposable spatulas in a dedicated, puncture-resistant container lined with a compatible polymer bag (e.g., polyethylene).
-
Liquid Waste: Collect reaction filtrates and solvent washings containing the compound.
Step 2: Liquid Stream Routing
-
Determine the solvent matrix. If the compound is dissolved in solvents like DMSO, methanol, or ethyl acetate, deposit the liquid into the Non-Halogenated Organic Waste carboy.
-
If the solvent matrix contains any chlorinated or fluorinated solvents, deposit the mixture into the Halogenated Organic Waste carboy.
Step 3: Labeling and Documentation
-
Attach a hazardous waste tag to the container immediately upon the first addition of waste.
-
Explicitly write "7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline" and "CAS 18515-68-9" on the label[1]. Do not use abbreviations or internal laboratory codes, as this violates EHS transportation regulations.
Step 4: Secondary Containment and Storage
-
Store sealed waste containers in designated secondary containment trays to prevent spills from reaching floor drains.
-
Keep the waste accumulation area cool, dry, and well-ventilated, strictly separated from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic reactions.
Step 5: EHS Transfer
-
Once the container reaches 80% capacity, seal it and submit a pickup request to your institution's EHS department. The waste will be transported to a licensed facility for high-temperature incineration.
Workflow Visualization
Workflow for the segregation and disposal of 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline waste.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
